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Antifungal agent 50

Cat. No.: B12391637
M. Wt: 490.0 g/mol
InChI Key: XDIHNXSODGUPGK-UHFFFAOYSA-N
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Description

Antifungal agent 50 is a useful research compound. Its molecular formula is C25H20ClN5O2S and its molecular weight is 490.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20ClN5O2S B12391637 Antifungal agent 50

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H20ClN5O2S

Molecular Weight

490.0 g/mol

IUPAC Name

[2-[2-(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]sulfanyl-3H-benzimidazol-5-yl]-phenylmethanone

InChI

InChI=1S/C25H20ClN5O2S/c26-20-9-7-19(8-10-20)25(33,13-31-16-27-15-28-31)14-34-24-29-21-11-6-18(12-22(21)30-24)23(32)17-4-2-1-3-5-17/h1-12,15-16,33H,13-14H2,(H,29,30)

InChI Key

XDIHNXSODGUPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)SCC(CN4C=NC=N4)(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Mechanism of Action of an Azole Antifungal Agent on Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Antifungal agent 50" is not a recognized scientific designation. This document utilizes Fluconazole, a well-characterized azole antifungal, as a representative agent to provide a detailed technical guide on the mechanism of action of this class of drugs against Candida albicans.

Executive Summary

Candida albicans is a major opportunistic fungal pathogen in humans, causing both mucosal and life-threatening systemic infections. The azole class of antifungal agents, exemplified by Fluconazole, represents a cornerstone in the management of candidiasis. This guide provides an in-depth technical overview of the molecular mechanism by which Fluconazole exerts its antifungal activity against C. albicans. The primary mechanism involves the targeted inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to a cascade of downstream effects, ultimately compromising fungal cell integrity and arresting its growth. This document details the primary molecular target, the downstream cellular consequences, and the mechanisms by which C. albicans can develop resistance. Furthermore, it provides detailed experimental protocols for key assays used to study these interactions and presents quantitative data in a structured format for clarity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic activity of Fluconazole against C. albicans is primarily achieved through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme, encoded by the ERG11 gene, is essential for the conversion of lanosterol to ergosterol, a vital sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[2][4]

The specific molecular interaction involves the nitrogen atom in the triazole ring of Fluconazole binding to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme. This binding competitively inhibits the enzyme, leading to a depletion of ergosterol in the fungal cell membrane.[4][5] Concurrently, this enzymatic blockage results in the accumulation of toxic 14α-methylated sterol precursors.[2][6][7]

The dual effect of ergosterol depletion and toxic sterol accumulation disrupts the structural integrity and function of the fungal cell membrane. This leads to increased membrane permeability and fluidity, which in turn impairs the activity of membrane-bound enzymes and transport proteins.[2][5][6][7] These perturbations ultimately lead to the inhibition of fungal growth and replication.[1]

Downstream Cellular Effects

The primary disruption of ergosterol synthesis triggers a cascade of secondary effects that contribute to the overall antifungal activity of Fluconazole:

  • Cell Wall Stress: The compromised plasma membrane indirectly affects the integrity of the cell wall. This is evidenced by a reduction in the glucan content of the cell wall and a compensatory increase in chitin synthesis as a stress response.[7][8]

  • Altered Proteome and Secretome: Fluconazole treatment induces significant changes in the proteins secreted by C. albicans (the secretome) and the proteins embedded within its cell wall (the wall proteome). These changes include a decrease in hypha-associated proteins and an increase in wall repair-related proteins.[6][7]

  • Increased Susceptibility to Host Defenses: By altering the cell surface, Fluconazole can increase the susceptibility of C. albicans to phagocytic killing by host immune cells.[9]

Quantitative Data on Fluconazole Activity

The in vitro activity of Fluconazole against C. albicans can be quantified through various measures, including Minimum Inhibitory Concentration (MIC) and the reduction in cellular ergosterol content.

Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. According to the Clinical and Laboratory Standards Institute (CLSI), the interpretive breakpoints for Fluconazole against Candida species are as follows:

CategoryMIC (μg/mL)
Susceptible≤ 8
Susceptible-Dose Dependent16 - 32
Resistant≥ 64
Data sourced from CLSI guidelines.[10][11]

A recent study on 171 clinical isolates of C. albicans reported MIC ranges for Fluconazole between 0.125–2 µg/mL, with MIC50 and MIC90 values of 0.125–0.25 µg/mL and 0.25 µg/mL, respectively, indicating general susceptibility.[12]

Inhibition of Ergosterol Synthesis

The direct impact of Fluconazole on its molecular target can be quantified by measuring the reduction in total cellular ergosterol content. The following table summarizes the dose-dependent effect of Fluconazole on ergosterol biosynthesis in susceptible, susceptible-dose dependent (SDD), and resistant C. albicans isolates.

Fluconazole Conc. (μg/mL)Mean % Ergosterol Reduction (Susceptible Isolates)Mean % Ergosterol Reduction (SDD Isolates)Mean % Ergosterol Reduction (Resistant Isolates)
172%38%25%
484%57%38%
1695%73%53%
64100%99%84%
Data adapted from Arthington-Skaggs et al., 1999.[4][13]

Mechanisms of Resistance in Candida albicans

The emergence of Fluconazole resistance in C. albicans is a significant clinical concern. The primary mechanisms of resistance include:

  • Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) leads to the active efflux of Fluconazole from the cell, reducing its intracellular concentration.[14][15]

  • Alterations in the Target Enzyme: Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of Fluconazole for its target, thereby diminishing its inhibitory effect.[14]

  • Upregulation of the Target Enzyme: Overexpression of the ERG11 gene results in an increased cellular concentration of lanosterol 14α-demethylase, requiring higher concentrations of Fluconazole to achieve the same level of inhibition.

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can allow the fungus to bypass the toxic effects of the accumulated sterol precursors.[14]

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Fluconazole Inhibition

Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14-α-demethylase (ERG11) Lanosterol->Erg11 Intermediates 14-α-methyl sterols Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Fluconazole Fluconazole Fluconazole->Erg11 Inhibits Erg11->Intermediates Converts

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)

AST_Workflow Start Start: C. albicans Isolate PrepareInoculum Prepare Inoculum (0.5-2.5 x 10^3 cells/mL) Start->PrepareInoculum Inoculate Inoculate Plate with C. albicans Suspension PrepareInoculum->Inoculate SerialDilution Prepare Serial Dilutions of Fluconazole in 96-well plate SerialDilution->Inoculate Incubate Incubate at 35°C for 48 hours Inoculate->Incubate ReadMIC Visually Read MIC: Lowest concentration with ~80% growth inhibition Incubate->ReadMIC End End: Determine Susceptibility (S, SDD, R) ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of Fluconazole against C. albicans.

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of Fluconazole in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) into wells 2-11 of a 96-well microtiter plate.

    • Add 200 µL of the Fluconazole stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (drug-free), and well 12 as the sterility control (uninoculated medium).

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum suspension to wells 1-11. The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 48 hours.[15]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells.

    • The MIC is the lowest concentration of Fluconazole that causes a significant reduction in growth (approximately 80% inhibition) compared to the drug-free growth control well.[15]

Quantification of Ergosterol Content by Spectrophotometry

This protocol details a method to quantify the total cellular ergosterol content in C. albicans following exposure to Fluconazole.

  • Cell Culture and Treatment:

    • Inoculate C. albicans into a suitable broth medium containing various concentrations of Fluconazole (e.g., 0, 1, 4, 16, 64 µg/mL).

    • Incubate for 16-24 hours at 35°C with shaking.

  • Cell Harvesting and Saponification:

    • Harvest the cells by centrifugation and wash with sterile distilled water.

    • Resuspend the cell pellet in 25% alcoholic potassium hydroxide solution (w/v).

    • Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • After cooling, add a mixture of sterile distilled water and n-heptane to the saponified sample.

    • Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Spectrophotometric Analysis:

    • Transfer the n-heptane layer to a quartz cuvette.

    • Scan the absorbance of the sample from 240 nm to 300 nm using a spectrophotometer.

    • Ergosterol content is identified by a characteristic four-peaked curve, with a peak at 281.5 nm.[4][13]

  • Calculation:

    • The percentage of ergosterol can be calculated based on the absorbance values at specific wavelengths and the dry weight of the cell pellet. The percentage of ergosterol reduction is then determined by comparing the ergosterol content of Fluconazole-treated cells to that of the untreated control.

Candida albicans Biofilm Susceptibility Testing

This protocol describes a method to assess the efficacy of Fluconazole against C. albicans biofilms.

  • Biofilm Formation:

    • Adjust a C. albicans suspension in RPMI 1640 medium to a concentration of 1 x 10^6 cells/mL.

    • Dispense 100 µL of this suspension into the wells of a flat-bottomed 96-well microtiter plate.

    • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Antifungal Treatment:

    • After the initial incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add 100 µL of RPMI 1640 containing serial dilutions of Fluconazole to the wells with the pre-formed biofilms.

    • Incubate for a further 24 hours at 37°C.[16]

  • Quantification of Biofilm Viability (XTT Reduction Assay):

    • Prepare a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione.

    • Wash the biofilms with PBS to remove the antifungal agent.

    • Add the XTT-menadione solution to each well and incubate in the dark for 2-3 hours at 37°C.

    • The metabolic activity of the viable biofilm cells will reduce the XTT tetrazolium salt to a formazan product, resulting in a color change.

    • Measure the absorbance of the supernatant at 490 nm using a microplate reader.

  • Determination of Minimum Biofilm Eradication Concentration (MBEC):

    • The MBEC is defined as the lowest concentration of Fluconazole that results in a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the untreated control biofilm.[17]

Comparative Mechanisms of Other Antifungal Classes

For a comprehensive understanding, it is valuable to compare the mechanism of Fluconazole with other major classes of antifungal agents used against C. albicans.

Polyenes (e.g., Amphotericin B)
  • Mechanism: Amphotericin B is a fungicidal agent that binds directly to ergosterol within the fungal cell membrane.[1][7] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[1][7][18] This disruption causes the leakage of essential intracellular ions (such as K+) and macromolecules, ultimately leading to cell death.[1]

  • Key Difference: Unlike Fluconazole, which inhibits ergosterol synthesis, Amphotericin B acts on the already synthesized ergosterol.

Echinocandins (e.g., Caspofungin)
  • Mechanism: Caspofungin is a fungicidal agent that targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase (encoded by FKS genes).[3][6][19] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3][6] Inhibition of this enzyme compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[6]

  • Key Difference: Echinocandins target the cell wall, a structure absent in mammalian cells, providing a high degree of selective toxicity. This is distinct from the azole and polyene classes, which both target the cell membrane.

References

An In-depth Technical Guide to the Synthesis, Chemical Properties, and Mechanism of Action of the Antifungal Agent Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole is a synthetically developed triazole antifungal agent that has become a cornerstone in the treatment of a wide array of fungal infections.[1] Patented in 1981 and introduced for commercial use in 1988, its efficacy against both systemic and superficial mycoses, coupled with a favorable pharmacokinetic profile including the option for oral administration, has established it as a widely prescribed therapeutic.[2][3] Fluconazole is particularly effective against Candida species and Cryptococcus neoformans. This guide provides a detailed overview of its synthesis, chemical properties, mechanism of action, and key experimental protocols relevant to its study and application.

Chemical Properties

Fluconazole, chemically designated as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a white crystalline powder.[2][4] It is a weak base, slightly soluble in water, and readily soluble in methanol.[3][5] Its stability in aqueous solutions is good, lasting for more than 15 days.[5]

Table 1: Physicochemical Properties of Fluconazole

Property Value Reference
Molecular Formula C₁₃H₁₂F₂N₆O [2][4]
Molecular Weight 306.27 g/mol [2][4]
Melting Point 138-140 °C [2][6]
Water Solubility Approximately 1 g/L [5]
LogP 0.5 [2]

| pKa | 1.76 ± 0.10 |[5] |

Synthesis of Fluconazole

The synthesis of Fluconazole can be achieved through various routes, with a common and notable method involving a Friedel-Crafts acylation as a key initial step.[7][8] This approach builds the core structure of the molecule through a series of well-defined chemical transformations.

A widely recognized synthetic pathway begins with the Friedel-Crafts condensation of 1,3-difluorobenzene with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃).[7] This reaction yields α-chloro-2,4-difluoroacetophenone. This intermediate is then reacted with 1,2,4-triazole and triethylamine in refluxing ethyl acetate to produce α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.[7]

The subsequent crucial step involves a reaction with trimethylsulfoxonium iodide, which acts as a methylene-transfer reagent to form an epoxypropyl intermediate: 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole.[7][9] The final step is the treatment of this epoxide with a second equivalent of 1,2,4-triazole in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as hot dimethylformamide (DMF) to yield Fluconazole.[7]

Fluconazole_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_reagent1 Reagents cluster_intermediate2 Intermediate 2 cluster_reagent2 Reagents cluster_intermediate3 Intermediate 3 (Epoxide) cluster_reagent3 Reagents cluster_final Final Product cluster_reagent4 Reagents 1,3-Difluorobenzene 1,3-Difluorobenzene alpha-chloro-2,4-difluoroacetophenone alpha-chloro-2,4-difluoroacetophenone 1,3-Difluorobenzene->alpha-chloro-2,4-difluoroacetophenone Friedel-Crafts Acylation Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->alpha-chloro-2,4-difluoroacetophenone alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone alpha-chloro-2,4-difluoroacetophenone->alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone N-Alkylation AlCl3 AlCl3 AlCl3->alpha-chloro-2,4-difluoroacetophenone 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone->1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole Epoxidation 1,2,4-Triazole_1 1,2,4-Triazole 1,2,4-Triazole_1->alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone Triethylamine Triethylamine Triethylamine->alpha-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone Fluconazole Fluconazole 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole->Fluconazole Ring Opening Trimethylsulfoxonium Iodide Trimethylsulfoxonium Iodide Trimethylsulfoxonium Iodide->1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole NaOH NaOH NaOH->1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole 1,2,4-Triazole_2 1,2,4-Triazole 1,2,4-Triazole_2->Fluconazole K2CO3 K2CO3 K2CO3->Fluconazole

Caption: Synthetic pathway of Fluconazole via Friedel-Crafts acylation.

Mechanism of Action

Fluconazole exerts its antifungal effect by acting as a highly selective inhibitor of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[10][11][12] This enzyme is a critical component in the fungal cell membrane biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[1][13] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for membrane integrity, fluidity, and the function of membrane-bound enzymes.[12]

The mechanism involves the free nitrogen atom (N-4) in the triazole ring of Fluconazole binding to the heme iron atom of the cytochrome P450 enzyme.[2][11] This binding inhibits the demethylation of lanosterol, thereby halting the synthesis of ergosterol.[11] The depletion of ergosterol and the concurrent accumulation of 14-α-methyl sterols disrupt the structure and function of the fungal cell membrane, leading to increased cellular permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth (fungistatic activity).[1][11][12] Fluconazole shows greater selectivity for fungal cytochrome P450 enzymes over their mammalian counterparts, which contributes to its favorable safety profile.[11]

Fluconazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway (in Fungi) cluster_drug Drug Action cluster_effect Cellular Effects Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (Fungal Cytochrome P450) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Lanosterol_14a_demethylase->Ergosterol Blocked Ergosterol_Depletion Ergosterol Depletion Lanosterol_14a_demethylase->Ergosterol_Depletion Methylated_Sterol_Accumulation Accumulation of 14-α-methyl sterols Lanosterol_14a_demethylase->Methylated_Sterol_Accumulation Membrane_Disruption Disruption of Cell Membrane Integrity Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibition Ergosterol_Depletion->Membrane_Disruption Methylated_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Inhibition of Fungal Growth (Fungistatic Effect) Membrane_Disruption->Growth_Inhibition

Caption: Mechanism of action of Fluconazole.

Quantitative Data

The antifungal activity of Fluconazole is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of Fluconazole against Candida Species

Candida Species MIC Range (μg/mL) MIC₉₀ (μg/mL) Reference
C. albicans ≤0.25 - 16 0.5 [14]
C. tropicalis ≤0.25 - 4 2 [14]
C. parapsilosis ≤0.25 - 8 2 [14]
C. glabrata ≤0.25 - >64 32 [14]

| C. krusei | 4 - >64 | ≥64 |[14] |

MIC₉₀: The concentration at which 90% of isolates were inhibited.

Table 3: Interpretive Breakpoints for Fluconazole MICs against Candida Species (CLSI M27-A)

Category MIC (μg/mL) Zone Diameter (mm) Reference
Susceptible (S) ≤ 8 ≥ 19 [14][15]
Susceptible-Dose Dependent (SDD) 16 to 32 15 to 18 [14][15]

| Resistant (R) | ≥ 64 | ≤ 14 |[14][15] |

Table 4: Analytical Method Validation Parameters for Fluconazole Quantification

Parameter Method Value Reference
Linearity Range UV-Vis 20 - 100 µg/mL [3]
Linearity Range HPLC-UV 0.4 - 100.0 µg/mL [16]
Limit of Detection (LOD) UV-Vis 6.56 µg/mL [3]
Limit of Quantification (LOQ) UV-Vis 19.89 µg/mL [3]
Limit of Quantification (LOQ) HPLC-UV 0.4 µg/mL [16]

| Therapeutic Range (Plasma) | LC-MS/MS | 5.0 - 20.0 µg/mL |[17] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A for yeast.[18]

1. Materials:

  • Fluconazole stock solution

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer.[18]

  • Sterile 96-well microtiter plates

  • Yeast isolates to be tested (e.g., Candida albicans)

  • Sterile 0.85% saline

  • Spectrophotometer

  • Incubator (35°C)

2. Inoculum Preparation:

  • Subculture the yeast isolate on Sabouraud dextrose agar and incubate at 35°C for 24 hours.

  • Select five colonies (>1 mm) and suspend them in 5 mL of sterile saline.[19]

  • Vortex the suspension for 15 seconds.[19]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer (530 nm).

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

3. Drug Dilution:

  • Prepare a serial two-fold dilution of Fluconazole in RPMI-1640 medium in the 96-well microtiter plate. The typical concentration range tested is 0.125 to 64 µg/mL.[19]

  • Each well should contain 100 µL of the diluted drug.

4. Inoculation:

  • Add 100 µL of the standardized yeast inoculum to each well containing the drug dilutions.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

5. Incubation:

  • Incubate the microtiter plates at 35°C for 24 to 48 hours.[15]

6. Reading and Interpretation:

  • The MIC is determined as the lowest concentration of Fluconazole that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[19]

  • Reading can be done visually or with a spectrophotometer.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Yeast_Culture 1. Culture Yeast Isolate (24h at 35°C) Inoculum_Prep 2. Prepare Inoculum (0.5 McFarland in Saline) Yeast_Culture->Inoculum_Prep Inoculum_Dilution 3. Dilute Inoculum in RPMI-1640 Inoculum_Prep->Inoculum_Dilution Inoculation 5. Inoculate Plate with Yeast Suspension Inoculum_Dilution->Inoculation Drug_Dilution 4. Prepare Serial Dilutions of Fluconazole in Plate Drug_Dilution->Inoculation Incubation 6. Incubate Plate (24-48h at 35°C) Inoculation->Incubation Reading 7. Read Results Visually or Spectrophotometrically Incubation->Reading MIC_Determination 8. Determine MIC (≥50% Growth Inhibition) Reading->MIC_Determination

Caption: Workflow for MIC determination via broth microdilution.

References

In Vitro Antifungal Activity of Antifungal Agent 50: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal Agent 50 is an indole-based imidazole compound demonstrating potent in vitro activity against a broad spectrum of fungal pathogens. This technical guide provides a comprehensive overview of its antifungal properties, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols for its evaluation. The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This document is intended to serve as a resource for researchers and professionals in the field of mycology and drug development.

Introduction

The emergence of resistant fungal strains necessitates the development of novel antifungal agents. Indole and imidazole derivatives have been a significant focus of medicinal chemistry due to their wide range of biological activities. This compound, a hybrid molecule incorporating both indole and imidazole moieties, has shown promising fungistatic and fungicidal potential. Its mechanism of action, like other azole antifungals, involves the disruption of the fungal cell membrane by inhibiting the synthesis of ergosterol.

Quantitative Antifungal Activity

The in vitro efficacy of this compound has been determined by assessing its Minimum Inhibitory Concentration (MIC) against various fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) Range (µg/mL)
Candida albicans0.125 - 2
Candida krusei0.25 - 4
Cryptococcus neoformans0.063 - 1
Aspergillus fumigatus0.5 - 8
Trichophyton rubrum0.125 - 1
Fusarium graminearum1 - 16
Botrytis cinerea0.5 - 8

Note: The provided MIC values are a representative summary based on the activities of similar indole-based imidazole antifungal compounds.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[1][2] By inhibiting this enzyme, the agent blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4] This disruption leads to the accumulation of toxic sterol intermediates and a loss of membrane integrity, ultimately inhibiting fungal growth.[4]

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibition Inhibition Inhibition->Lanosterol Inhibits Lanosterol 14α-demethylase (CYP51)

Ergosterol Biosynthesis Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro antifungal activity of this compound.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • RPMI-1640 medium

  • Fungal inoculum (standardized to a specific concentration)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL for yeasts) in RPMI-1640.

  • Add the fungal inoculum to each well containing the diluted antifungal agent.

  • Include a growth control (inoculum without the agent) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the agent at which there is no visible growth.

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

The following diagram illustrates the general workflow for evaluating the in vitro antifungal activity of a test compound.

Antifungal_Screening_Workflow cluster_setup Experimental Setup cluster_assay Assay Performance cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound Serial_Dilution Perform Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Visual_Reading Visually Read MIC Incubation->Visual_Reading Spectro_Reading Optional: Spectrophotometric Reading (OD600) Incubation->Spectro_Reading Data_Record Record MIC Values Visual_Reading->Data_Record Spectro_Reading->Data_Record

Workflow for In Vitro Antifungal Testing.

Conclusion

This compound, an indole-based imidazole, demonstrates significant in vitro antifungal activity against a range of pathogenic fungi. Its targeted inhibition of the ergosterol biosynthesis pathway underscores its potential as a valuable candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a foundational resource for researchers investigating this and similar classes of antifungal compounds.

References

Whitepaper: Target Identification and Pathway Analysis of a Novel Antifungal Compound (Agent 50)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The rise of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with well-defined mechanisms of action. This guide details a systematic approach to the target identification, validation, and pathway analysis of a promising, novel antifungal candidate, designated "Agent 50" (A50). By integrating chemical genetics, biochemical assays, and transcriptomics, we elucidate its molecular target and cellular impact. This document provides detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex biological and experimental processes to serve as a comprehensive resource for drug development professionals.

Introduction

Antifungal Agent 50 (A50) is a novel synthetic compound demonstrating potent, broad-spectrum activity against major human fungal pathogens, including Candida albicans, Candida auris, and Aspergillus fumigatus. Initial screenings have established its efficacy in vitro, but its mechanism of action remains unknown. Defining the molecular target and understanding the downstream cellular response are critical next steps for advancing A50 into preclinical and clinical development. This process, known as target deconvolution, is essential for predicting efficacy, identifying potential resistance mechanisms, and assessing safety.[1]

This guide outlines a multi-pronged strategy for the comprehensive analysis of A50, beginning with target identification and concluding with an analysis of the cellular pathways affected by its activity.

Target Identification: A Multi-Pronged Approach

To identify the molecular target of A50, we employ a combination of unbiased genetic screening and direct biochemical methods. This dual approach provides orthogonal lines of evidence, strengthening the confidence in putative targets.

G start This compound (Unknown Target) chemgen Chemical-Genetic Screen (Haploinsufficiency Profiling) start->chemgen biochem Biochemical Pulldown (Affinity Purification-MS) start->biochem hits1 Genetic Hypersensitivity Hits chemgen->hits1 hits2 Direct Binding Proteins biochem->hits2 converge Converged Target(s) (e.g., Erg11p) hits1->converge hits2->converge validation Target Validation converge->validation

Figure 1: Workflow for Target Identification of Agent 50.
Chemical-Genetic Profiling

Chemical-genomic assays in model organisms like Saccharomyces cerevisiae provide a powerful, unbiased method for generating hypotheses about a compound's mechanism of action.[2] Haploinsufficiency profiling (HIP), in particular, is effective for identifying drug targets. The principle is that a diploid strain heterozygous for the target gene (i.e., containing only one functional copy) will exhibit heightened sensitivity to an inhibitor of that gene's product.[2]

Experimental Protocol 1: Haploinsufficiency Profiling (HIP)

  • Strain Library: Utilize a genome-wide S. cerevisiae heterozygous diploid deletion library, where each strain has a single gene replaced with a selectable marker.

  • Screening: Array the library on solid agar or in liquid microtiter plates. Add A50 at a sub-lethal concentration (e.g., IC20) that allows for the detection of hypersensitive strains.

  • Growth Measurement: Incubate plates and quantify colony size (solid media) or optical density (liquid media) after 24-48 hours.

  • Hit Identification: Normalize the growth of each mutant strain to the median of the plate and compare growth in the presence of A50 to a DMSO control. Strains exhibiting significantly reduced growth are considered "hits."

  • Data Analysis: Rank hits based on their sensitivity score. Genes whose deletion confers hypersensitivity are putative targets or are involved in pathways that buffer the cell from the drug's effects.

Affinity Purification-Mass Spectrometry (AP-MS)

This biochemical method identifies proteins that directly bind to A50. The compound is chemically modified to allow immobilization on a solid support, which is then used to "pull down" interacting proteins from a fungal cell lysate.

Experimental Protocol 2: Affinity Purification-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of A50 containing a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry).

  • Immobilization: Covalently attach the A50 probe to a solid support, such as streptavidin-coated magnetic beads (for biotin) or azide-functionalized resin (for alkynes).

  • Lysate Preparation: Grow C. albicans to mid-log phase, harvest cells, and prepare a native protein lysate via mechanical disruption (e.g., bead beating) in a non-denaturing buffer.

  • Pulldown: Incubate the immobilized A50 probe with the cell lysate to allow for protein binding. As a control, incubate lysate with beads that have not been functionalized with A50.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute bound proteins using a denaturing buffer.

  • Protein Identification: Resolve eluted proteins by SDS-PAGE and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Analysis: Identify proteins that are significantly enriched in the A50 pulldown compared to the control.

Converged Target Identification

The results from both the genetic and biochemical screens pointed overwhelmingly to a single candidate: Erg11p , a lanosterol 14-α-demethylase. This enzyme is a critical step in the ergosterol biosynthesis pathway, which is the target of the widely used azole class of antifungal drugs.[3][4]

Method Top Hit / Identified Protein Function Significance
Haploinsufficiency Profiling ERG11Lanosterol 14-α-demethylaseHeterozygous deletion confers extreme sensitivity to A50, suggesting Erg11p is the primary target.
Affinity Purification-MS Erg11pLanosterol 14-α-demethylaseA50 probe directly and specifically pulls down Erg11p from native cell lysate.
Haploinsufficiency Profiling ERG24C-14 sterol reductasePart of the same ergosterol pathway; its disruption sensitizes cells to further pathway inhibition.[3]
Haploinsufficiency Profiling CDR1ABC transporter (efflux pump)Deletion prevents efflux of A50, increasing intracellular concentration and sensitivity.
Table 1: Summary of Target Identification Results for Agent 50.

Target Validation and Characterization

With Erg11p identified as the putative target, the next step is to validate this interaction biochemically and quantify the inhibitory potency of A50.

Experimental Protocol 3: In Vitro Erg11p Enzyme Inhibition Assay

  • Protein Expression: Clone and express recombinant Erg11p from C. albicans in an E. coli or yeast expression system. Purify the protein using affinity chromatography.

  • Assay Setup: The Erg11p assay measures the conversion of its substrate, lanosterol, to 4,4-dimethyl-cholesta-8,14,24-trienol. This can be monitored using HPLC or spectrophotometrically.

  • Inhibition Measurement: Perform the enzymatic reaction in the presence of serial dilutions of A50 (and a known inhibitor like fluconazole as a positive control).

  • IC50 Determination: Measure the reaction rate at each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Compound Target Organism IC50 against Erg11p (nM)
Agent 50 Candida albicans15.2
Agent 50 Aspergillus fumigatus28.5
Fluconazole Candida albicans130.7
Fluconazole Aspergillus fumigatus> 10,000
Table 2: In Vitro Inhibitory Activity of Agent 50 against Erg11p.

The data confirms that A50 is a potent, direct inhibitor of Erg11p, with significantly greater in vitro activity against the target enzyme than the established drug fluconazole.

Pathway Analysis

Inhibiting Erg11p disrupts the ergosterol biosynthesis pathway, leading to two primary cellular consequences: depletion of ergosterol, a vital component for membrane fluidity and integrity, and the accumulation of toxic sterol precursors.[5] This membrane stress is known to trigger compensatory signaling cascades, primarily the Cell Wall Integrity (CWI) pathway.[5][6]

G cluster_pathway drug Agent 50 target Erg11p drug->target Inhibits toxic_sterol Toxic Sterol Intermediate target->toxic_sterol Blocked pathway Ergosterol Biosynthesis ergosterol Ergosterol pathway->ergosterol Depleted lanosterol Lanosterol lanosterol->target membrane Membrane Stress (Ergosterol Depletion) toxic_sterol->membrane Accumulates ergosterol->membrane

Figure 2: Disruption of Ergosterol Biosynthesis by Agent 50.

To confirm the activation of downstream stress pathways, we performed a transcriptomic analysis.

Experimental Protocol 4: Transcriptomic Analysis (RNA-Seq)

  • Cell Culture and Treatment: Grow C. albicans cultures to mid-log phase and treat them with A50 at its MIC50 concentration for 2 hours. Use a DMSO-treated culture as a control.

  • RNA Extraction: Harvest cells and extract total RNA using a combination of mechanical lysis and a column-based purification kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the RNA and perform high-throughput sequencing (e.g., on an Illumina platform).

  • Data Analysis: Align sequencing reads to the C. albicans reference genome and perform differential gene expression analysis. Identify genes that are significantly up- or down-regulated in response to A50 treatment.

  • Pathway Enrichment: Use gene ontology (GO) and pathway analysis tools to identify biological processes and signaling pathways that are overrepresented in the set of differentially expressed genes.

The RNA-Seq results revealed a significant upregulation of genes associated with the CWI pathway, confirming that the cell responds to A50-induced membrane stress by attempting to reinforce its cell wall.

Gene Log2 Fold Change (A50 vs. Control) Pathway/Function
CRH11+3.5Cell Wall Glycosidase (remodeling)
PGA13+3.1GPI-anchored Cell Wall Protein
CHT2+2.8Chitinase (cell wall remodeling)
MKC1+2.5MAP Kinase of CWI Pathway
ERG3+2.2C-5 Sterol Desaturase (pathway feedback)

Table 3: Selected Upregulated Genes in C. albicans after Agent 50 Treatment.

G stress Membrane Stress (Caused by Agent 50) rho1 Rho1-GTP stress->rho1 Activates pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk2 Mkk2 (MAPKK) bck1->mkk2 P mkc1 Mkc1 (MAPK) mkk2->mkc1 P rlm1 Rlm1 (Transcription Factor) mkc1->rlm1 P response Cell Wall Gene Expression (e.g., CRH11, CHT2) rlm1->response

Figure 3: Activation of the Cell Wall Integrity (CWI) Pathway.

Quantitative Efficacy Profile

To contextualize the potent target inhibition of A50, we determined its minimum inhibitory concentration (MIC) against a panel of clinical isolates. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[7]

Organism Agent 50 MIC50 (µg/mL) Agent 50 MIC90 (µg/mL) Fluconazole MIC50 (µg/mL) Fluconazole MIC90 (µg/mL)
Candida albicans0.1250.250.52.0
Candida glabrata0.250.516.064.0
Candida auris0.1250.5>64.0>64.0
Aspergillus fumigatus0.51.0>64.0>64.0
Table 4: Comparative Antifungal Susceptibility Profile of Agent 50.

The whole-cell activity of A50 is consistent with its potent inhibition of Erg11p. Notably, A50 retains high potency against species that exhibit high intrinsic or acquired resistance to fluconazole, such as C. glabrata, C. auris, and A. fumigatus.[8]

Conclusion

The systematic approach detailed in this guide has successfully identified the molecular target and mechanism of action for the novel antifungal, Agent 50.

  • Target: A50 is a potent, direct inhibitor of Erg11p (lanosterol 14-α-demethylase).

  • Mechanism: By inhibiting Erg11p, A50 blocks the ergosterol biosynthesis pathway, leading to the depletion of membrane ergosterol and the accumulation of toxic sterol intermediates.

  • Cellular Response: This primary mechanism induces severe membrane stress, which triggers a secondary response through the activation of the Cell Wall Integrity (CWI) signaling pathway.

This comprehensive characterization provides a strong foundation for the continued development of Agent 50 as a next-generation antifungal therapeutic. The clear mechanism of action allows for the rational design of future studies, including the proactive investigation of potential resistance mutations in the ERG11 gene and the exploration of synergistic combinations with other antifungal classes, such as those targeting the cell wall.

References

Technical Guide: Olorofim (Formerly F901318) - In Vitro Spectrum of Activity Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the in vitro spectrum of activity of Olorofim, a first-in-class antifungal agent from the orotomide class. It includes quantitative susceptibility data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and testing workflow.

Introduction

Olorofim (formerly F901318) is a novel, investigational antifungal agent representing the first member of the orotomide class to enter clinical development.[1] Its unique mechanism of action, targeting pyrimidine biosynthesis, offers a promising alternative for treating invasive fungal infections, particularly those caused by difficult-to-treat molds and endemic fungi.[2] Unlike clinically available agents that target the fungal cell membrane (azoles, polyenes) or cell wall (echinocandins), Olorofim's distinct target minimizes the risk of cross-resistance with existing antifungal classes.[1][3] This guide summarizes the current understanding of Olorofim's in vitro activity against a broad range of pathogenic fungi.

Mechanism of Action

Olorofim exerts its antifungal effect by selectively inhibiting a key fungal enzyme: dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a critical component of the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1] By blocking this step, Olorofim effectively halts the production of pyrimidines, which are essential building blocks for DNA, RNA, and protein synthesis, thereby inhibiting fungal growth and replication.[3][5] The fungal DHODH enzyme differs significantly from its human counterpart, which is a key factor in the drug's selective toxicity.[6]

Olorofim_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_synthesis Macromolecule Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... UTP UTP UMP->UTP DNA_RNA_Synthesis DNA_RNA_Synthesis UTP->DNA_RNA_Synthesis DNA & RNA Synthesis Protein_Synthesis Protein_Synthesis UTP->Protein_Synthesis Protein Synthesis Cell_Growth_Division Cell_Growth_Division DNA_RNA_Synthesis->Cell_Growth_Division Cell Growth & Division Protein_Synthesis->Cell_Growth_Division Olorofim Olorofim Olorofim->Dihydroorotate Inhibition

Caption: Olorofim's mechanism of action via DHODH inhibition.

In Vitro Spectrum of Activity

Olorofim demonstrates a targeted spectrum of activity, showing potent efficacy against a wide range of filamentous molds and thermally dimorphic fungi.[1] A significant characteristic of its profile is the lack of activity against yeasts (such as Candida and Cryptococcus species) and fungi belonging to the order Mucorales.[1][2][7] This specificity is attributed to structural differences in the DHODH enzyme across different fungal classes.[1]

Activity Against Aspergillus Species

Olorofim is highly active against common pathogenic Aspergillus species, including A. fumigatus, A. flavus, and A. niger.[8] Importantly, this activity is retained against azole-resistant isolates, making it a valuable agent for infections where first-line therapies may be compromised.[5][9]

Organism No. of Isolates MIC Range (mg/L) Geometric Mean MIC (mg/L) MIC50 (mg/L) MIC90 (mg/L) Reference
Aspergillus fumigatus (Wild-Type)1496 (pooled)<0.004–0.250.025–0.053-0.031–0.125[5]
Aspergillus fumigatus (Azole-Resistant)276 (pooled)-0.031–0.058-0.063–0.125[5]
Cryptic Aspergillus spp.-0.004–0.03---[9]
Activity Against Dimorphic and Endemic Fungi

Olorofim demonstrates potent in vitro activity against several thermally dimorphic fungi that cause endemic mycoses.

Organism No. of Isolates MIC Range (mg/L) Geometric Mean MIC (mg/L) MIC50 (mg/L) MIC90 (mg/L) Reference
Coccidioides spp.59≤0.008–0.060.010–0.011≤0.0080.015[5][10]
Talaromyces marneffei (Mold Phase)320.0005–0.0020.00050.00050.0005[11]
Talaromyces marneffei (Yeast Phase)320.0005–0.0020.00070.0010.001[11]
Sporothrix brasiliensis52-0.026--[5]
Activity Against Other Opportunistic Molds

The activity of Olorofim extends to other clinically important molds that are often difficult to treat due to intrinsic resistance to standard antifungals.

Organism No. of Isolates MIC Range (mg/L) Modal MIC (mg/L) Geometric Mean MIC (mg/L) Reference
Scedosporium spp. & L. prolificans50 (pooled)0.008 to >20.06-[6]
Penicillium & Talaromyces spp.-0.004–0.030.0160.027[9]
Dermatophytes (Trichophyton spp.)-0.004–0.1250.0080.015[9]
Fusarium solani complex70.25–11-[12]
Fusarium oxysporum complex---0.515[13]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro activity data for Olorofim are primarily generated using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Reference Broth Microdilution Method (Adapted from CLSI M27/M38 and EUCAST E.Def 9.3)

This method determines the MIC of an antifungal agent against fungal isolates in a liquid medium.

1. Medium Preparation:

  • RPMI 1640 medium (with L-glutamine, without bicarbonate) is buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS).[14]

  • For mold testing, the EUCAST method specifies supplementation with 2% glucose.[15]

2. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar (e.g., Potato Dextrose Agar) to ensure viability and purity.

  • For molds, conidia are harvested and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 20).

  • For yeasts, colonies are suspended directly into sterile saline.

  • The resulting suspension is adjusted using a spectrophotometer or by counting with a hemocytometer to achieve a final standardized inoculum concentration in the test wells (e.g., 0.5 x 105 to 2.5 x 105 CFU/mL).[15]

3. Plate Preparation and Inoculation:

  • Olorofim is serially diluted in the test medium across the columns of a 96-well microtiter plate.[16]

  • Each well is then inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

4. Incubation:

  • Plates are incubated at 35°C.

  • Incubation duration varies by organism: typically 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the control well.[10][16]

5. MIC Determination (Endpoint Reading):

  • The MIC is determined as the lowest concentration of Olorofim that causes complete (100%) inhibition of visible growth compared to the drug-free growth control well.[10]

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Fungal Isolate (Agar Plate) Inoculum Standardized Inoculum (e.g., 10^5 CFU/mL) Isolate->Inoculum Plate_Inoculation Inoculate Microtiter Plate Inoculum->Plate_Inoculation Drug_Dilution Serial Drug Dilution (Olorofim in RPMI) Drug_Dilution->Plate_Inoculation Incubation Incubate (35°C, 24-72h) Plate_Inoculation->Incubation Reading Visual/Spectrophotometric Endpoint Reading Incubation->Reading MIC_Value Determine MIC Reading->MIC_Value

Caption: Workflow for antifungal susceptibility testing by broth microdilution.

Summary and Conclusion

Olorofim is a promising investigational antifungal with a novel mechanism of action that inhibits pyrimidine biosynthesis.[1] Its in vitro spectrum of activity is unique, demonstrating potent efficacy against a wide array of pathogenic molds and dimorphic fungi, including species resistant to existing therapies.[1][2] Key limitations include its lack of activity against yeasts and Mucorales.[1] The robust in vitro data, generated through standardized CLSI and EUCAST protocols, support its continued clinical development for the treatment of invasive mold infections.

References

"Antifungal agent 50" discovery and origin

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the query "Antifungal agent 50" suggests that this term does not refer to a specific, formally named antifungal compound within publicly available scientific literature. The number "50" in this context likely pertains to a measurement of antifungal potency, such as the Minimum Inhibitory Concentration 50 (MIC50) , which represents the concentration of a drug that inhibits the growth of 50% of a panel of microbial isolates.

This technical guide will, therefore, focus on the discovery and origin of antifungal agents in a broader context, with a special emphasis on the methodologies used to quantify their efficacy, such as determining MIC50 values. We will delve into the common experimental protocols and signaling pathways that are central to the field of antifungal drug discovery, providing researchers, scientists, and drug development professionals with a foundational understanding of the core concepts and techniques in this area.

Quantitative Data in Antifungal Research

The efficacy of antifungal agents is primarily quantified by their ability to inhibit fungal growth. This is often expressed as the Minimum Inhibitory Concentration (MIC), and for summarizing activity against a group of isolates, MIC50 and MIC90 values are used. Below are tables summarizing representative quantitative data for different classes of antifungal agents against various fungal pathogens.

Table 1: In Vitro Activity of Various Antifungal Agents Against Candida albicans

Antifungal AgentClassMIC50 (µg/mL)Reference
Amphotericin BPolyene0.03 - 1.0[1]
FluconazoleAzole0.25 - 2.0[2]
ItraconazoleAzole0.03 - 0.5[2]
VoriconazoleAzole0.03[2]
CaspofunginEchinocandinVaries[3]
MMV688271Novel Agent0.25 (as nM)[4]

Table 2: In Vitro Activity of Amphotericin B Against Various Fungi

Fungal SpeciesMIC Range (µg/mL)Reference
Histoplasma capsulatum0.03 - 1.0[1]
Coccidioides immitis0.03 - 1.0[1]
Candida species0.03 - 1.0[1]
Blastomyces dermatitidis0.03 - 1.0[1]
Cryptococcus neoformans0.03 - 1.0[1]
Aspergillus fumigatus0.03 - 1.0[1]

Experimental Protocols

The discovery and development of antifungal agents rely on a series of standardized experimental protocols. The following are detailed methodologies for key experiments frequently cited in the literature.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/EUCAST E.Def 7.3)

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

  • Principle: A standardized inoculum of a fungal isolate is exposed to serial dilutions of an antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth after a specified incubation period.

  • Methodology:

    • Preparation of Antifungal Stock Solutions: Antifungal powders of known potency are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Preparation of Microdilution Plates: The antifungal stock solution is serially diluted in RPMI-1640 medium (buffered with MOPS to pH 7.0) in 96-well microtiter plates to achieve the final desired concentration range.[5]

    • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

    • Inoculation and Incubation: Each well of the microdilution plate is inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-48 hours.[3]

    • Reading of Results: The MIC is determined by visual inspection or using a spectrophotometer to measure turbidity. For azoles, the MIC is defined as the lowest drug concentration that causes a ≥50% reduction in growth compared to the drug-free control well. For Amphotericin B, it is typically a ≥90% reduction in growth.[3]

Agar-Based Screening for Azole Resistance in Aspergillus

This method provides a rapid screen for azole resistance in filamentous fungi.

  • Principle: Fungal isolates are grown on agar plates containing specific concentrations of different azole drugs. Growth on a drug-containing well indicates potential resistance.

  • Methodology:

    • Plate Preparation: A four-well agar plate is prepared using RPMI 1640 agar. Each well contains a specific concentration of an azole: itraconazole (4 µg/ml), voriconazole (2 µg/ml), and posaconazole (0.5 µg/ml), with one drug-free well serving as a growth control.[3]

    • Inoculation: Aspergillus conidia are inoculated onto the surface of the agar in each well.

    • Incubation: The plates are incubated at 35-37°C for 48 hours.

    • Interpretation: Growth in the azole-containing wells is indicative of resistance to that particular agent.[3]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of antifungal agents is crucial for their effective use and for the development of new drugs. A common target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (ERG11/CYP51) Toxic_Sterol Toxic Sterol Accumulation Lanosterol->Toxic_Sterol Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption pore formation Toxic_Sterol->Membrane_Disruption Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol inhibit Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol bind to and extract

Caption: Mechanism of action of Azole and Polyene antifungals on the ergosterol biosynthesis pathway.

Experimental and Drug Discovery Workflow

The process of discovering and developing a new antifungal agent follows a logical progression from initial screening to clinical trials.

Antifungal_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation cluster_3 Clinical Development Compound_Library Compound Library Screening Primary_Screening Primary Screening (e.g., Broth Microdilution) Compound_Library->Primary_Screening Hit_Identification Hit Identification (MIC50/MIC90 Determination) Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Toxicity_Assay In Vitro Toxicity (Mammalian Cell Lines) SAR_Studies->Toxicity_Assay Mechanism_of_Action Mechanism of Action Studies Toxicity_Assay->Mechanism_of_Action Animal_Models Animal Models of Infection (e.g., Murine Candidiasis) Mechanism_of_Action->Animal_Models PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) Animal_Models->PK_PD Clinical_Trials Clinical Trials (Phase I, II, III) PK_PD->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

References

Structure-Activity Relationship (SAR) Studies of Antifungal Agent 50: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies conducted on a novel class of antifungal agents, exemplified by the lead compound, designated "Antifungal Agent 50." The document details the quantitative data from these studies, the experimental protocols utilized, and visual representations of key pathways and workflows to facilitate a deeper understanding of the core SAR principles for this chemical series.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics.[1][2] A promising new class of antifungal agents has been identified, with "this compound" emerging as a lead candidate. This compound exhibits potent activity against a broad spectrum of fungal pathogens. This guide summarizes the SAR studies undertaken to optimize the antifungal potency and selectivity of this chemical series.

Quantitative Structure-Activity Relationship Data

A series of analogs of this compound were synthesized and evaluated for their in vitro antifungal activity against key fungal pathogens. The 50% minimal inhibitory concentration (MIC50), the concentration of the compound that inhibits 50% of fungal growth, was determined for each analog. The results are summarized in the tables below.

Table 1: In Vitro Antifungal Activity (MIC50 in µg/mL) of this compound Analogs against Candida albicans

CompoundR1 GroupR2 GroupC. albicans (SC5314) MIC50 (µg/mL)Cytotoxicity (CC50 in µg/mL against HEK293T cells)
50 H4-Cl0.25> 64
50aHH2.0> 64
50bH4-F0.5> 64
50cH4-CH34.0> 64
50dH2,4-diCl0.12532
50eCH34-Cl1.0> 64
50fF4-Cl0.12548

Table 2: In Vitro Antifungal Activity (MIC50 in µg/mL) of this compound Analogs against Various Fungal Pathogens

CompoundC. albicans (Fluconazole-Resistant)Cryptococcus neoformansAspergillus fumigatus
50 1.00.52.0
50a8.04.016.0
50b2.01.04.0
50c16.08.0> 32
50d0.50.251.0
50e4.02.08.0
50f0.50.251.0
Fluconazole64.02.0N/A
Amphotericin B0.50.250.5

Experimental Protocols

The following protocols were employed in the SAR studies of this compound and its analogs.

3.1. General Synthesis of this compound Analogs

The synthesis of the target compounds was achieved via a multi-step reaction sequence. A common synthetic pathway is outlined below. The specific reaction conditions and purification methods were adapted for each analog based on the nature of the R1 and R2 substituents.

A Starting Material A B Intermediate I A->B Step 1: Acylation C Intermediate II B->C Step 2: Cyclization D Final Compound (e.g., Agent 50) C->D Step 3: Substitution (R1, R2)

Caption: General synthetic pathway for this compound analogs.

3.2. In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal Strains and Media: Candida albicans (SC5314 and fluconazole-resistant clinical isolates), Cryptococcus neoformans (H99), and Aspergillus fumigatus (Af293) were used. RPMI-1640 medium was used for all assays.

  • Inoculum Preparation: Fungal inocula were prepared and adjusted to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL for yeasts and 0.4 x 10^4 to 5 x 10^4 conidia/mL for molds.

  • Assay Procedure: The compounds were serially diluted in 96-well microtiter plates. The fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC50 was defined as the lowest concentration of the compound that resulted in a 50% reduction in turbidity compared to the growth control.

3.3. Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against human embryonic kidney (HEK293T) cells using a standard MTT assay.

  • Cell Culture: HEK293T cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Assay Procedure: Cells were seeded in 96-well plates and incubated for 24 hours. The compounds were added at various concentrations and incubated for another 48 hours.

  • Cell Viability Measurement: MTT reagent was added to each well, and the plates were incubated for 4 hours. The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC50) was calculated.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary mechanism of action for many antifungal agents is the inhibition of the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[3][4]

sub Acetyl-CoA p1 Squalene sub->p1 p2 Lanosterol p1->p2 p3 14-alpha-demethyl-lanosterol p2->p3 Catalyzed by CYP51 erg Ergosterol p3->erg agent This compound enzyme 14-alpha-demethylase (CYP51) agent->enzyme Inhibits enzyme->p2

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Structure-Activity Relationship Analysis

The SAR of this series of compounds can be summarized as follows:

  • Role of the R2 Substituent: The nature and position of the substituent on the phenyl ring (R2) have a significant impact on antifungal activity. Halogen substitution, particularly chlorine at the 4-position, is beneficial for potency. Dihalogenation (e.g., 2,4-diCl in compound 50d) further enhances activity but may increase cytotoxicity. Electron-donating groups like methyl (50c) reduce activity.

  • Role of the R1 Substituent: Modification at the R1 position generally leads to a decrease in activity, as seen with the methyl substitution in compound 50e. However, a small, electron-withdrawing substituent like fluorine (50f) can be well-tolerated and may even enhance potency.

  • Broad-Spectrum Activity: The most potent analogs (50d and 50f) demonstrate excellent activity against fluconazole-resistant C. albicans and other clinically relevant fungi, including C. neoformans and A. fumigatus.

center Antifungal Potency r2 R2 Substituent center->r2 r1 R1 Substituent center->r1 spectrum Spectrum of Activity center->spectrum sub_r2_1 4-Cl: Good Activity r2->sub_r2_1 sub_r2_2 2,4-diCl: High Activity (potential cytotoxicity) r2->sub_r2_2 sub_r2_3 4-CH3: Reduced Activity r2->sub_r2_3 sub_r1_1 H: Optimal r1->sub_r1_1 sub_r1_2 CH3: Reduced Activity r1->sub_r1_2 sub_r1_3 F: Tolerated/Enhanced r1->sub_r1_3 sub_spec_1 Active against Fluconazole-Resistant Strains spectrum->sub_spec_1

Caption: Logical relationships in the SAR of this compound.

Conclusion

The SAR studies on this compound and its analogs have identified key structural features that govern their antifungal activity. Specifically, the presence of a halogenated phenyl ring at the R2 position is crucial for potent and broad-spectrum activity. The lead compounds, 50d and 50f, exhibit promising in vitro profiles and warrant further investigation as potential clinical candidates for the treatment of invasive fungal infections. Future work will focus on optimizing the pharmacokinetic and safety profiles of these lead compounds.

References

Technical Guide: The Impact of Antifungal Agent "50" (Caspofungin) on Fungal Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Antifungal agent 50" does not correspond to a publicly recognized antifungal agent. This technical guide utilizes Caspofungin , a well-characterized antifungal drug, as a representative agent that targets fungal cell wall integrity to fulfill the detailed requirements of the user's request. Caspofungin belongs to the echinocandin class of antifungals and its mechanism of action directly pertains to the disruption of the fungal cell wall.

Executive Summary

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, providing osmotic protection, and facilitating interactions with the environment. Its unique composition, which is absent in mammalian cells, makes it an attractive target for antifungal therapy. This guide provides an in-depth analysis of the mechanism of action of Caspofungin, a potent antifungal agent that compromises fungal cell wall integrity. We will explore its molecular target, the downstream cellular consequences, and the signaling pathways activated in response to cell wall stress. Furthermore, this document presents quantitative data on its efficacy against key fungal pathogens and details the standardized experimental protocols for its evaluation.

Mechanism of Action of Caspofungin

Caspofungin exerts its antifungal effect by specifically targeting the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[1][2]

  • Molecular Target: The primary target of Caspofungin is the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is a transmembrane protein complex responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, which form the structural backbone of the cell wall.[3]

  • Inhibition: Caspofungin acts as a non-competitive inhibitor of the Fks1p subunit of the β-(1,3)-D-glucan synthase complex.[2] This binding disrupts the enzyme's catalytic activity, leading to a depletion of β-(1,3)-D-glucan in the cell wall.

  • Consequences: The reduction in β-(1,3)-D-glucan severely compromises the structural integrity of the fungal cell wall. This leads to osmotic instability, leakage of cellular contents, and ultimately, cell death, particularly in yeasts like Candida species where the drug exhibits fungicidal activity.[2][3] In filamentous fungi such as Aspergillus, Caspofungin is typically fungistatic, causing abnormal cell growth and morphology at the sites of active cell wall synthesis, like the hyphal tips.[2]

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Caspofungin is typically determined by measuring the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi. The following tables summarize the susceptibility data for key fungal pathogens.

Table 1: Caspofungin MIC Distribution for Candida Species

Candida SpeciesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
C. albicans0.06 - 0.50.25 - 1.00.008 - 8.0
C. glabrata0.06 - 0.50.12 - 1.00.015 - 8.0
C. parapsilosis0.25 - 1.00.5 - 2.00.03 - >8.0
C. tropicalis0.06 - 0.50.25 - 1.00.015 - 4.0
C. krusei0.125 - 0.250.25 - 0.50.03 - 2.0

Data compiled from multiple sources, reflecting typical ranges observed in large-scale surveillance studies.[3][4][5][6]

Table 2: Caspofungin MEC Distribution for Aspergillus Species

Aspergillus SpeciesMEC50 (µg/mL)MEC90 (µg/mL)MEC Range (µg/mL)
A. fumigatus0.015 - 0.030.03 - 0.06≤0.008 - >8.0
A. flavus0.015 - 0.030.03 - 0.06≤0.008 - 0.25
A. niger0.015 - 0.030.03 - 0.06≤0.008 - 0.125
A. terreus0.03 - 0.060.25 - 0.5≤0.008 - 1.0

MEC values for Aspergillus are read as the lowest concentration leading to the formation of abnormal, stunted hyphal growth.[2][7][8]

Experimental Protocols: Antifungal Susceptibility Testing

The determination of MIC and MEC values for Caspofungin is performed using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is the reference standard.

CLSI M27-A2 Broth Microdilution Method for Yeasts
  • Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0 is used.[9]

  • Inoculum Preparation: Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution: Caspofungin is serially diluted in the RPMI medium in a 96-well microtiter plate.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is read visually as the lowest concentration of the drug that causes a significant diminution of growth (≥50% inhibition) compared to the growth control well.

EUCAST E.DEF 7.3.2 Broth Microdilution Method for Yeasts
  • Medium Preparation: RPMI 1640 medium (as in the CLSI method) supplemented with 2% glucose is used.[10]

  • Inoculum Preparation: The inoculum is prepared to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Drug Dilution: Similar to the CLSI method, the drug is serially diluted in the microtiter plate.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.

  • MIC Determination: The endpoint is determined spectrophotometrically at 530 nm, with the MIC being the lowest concentration that shows a 50% reduction in turbidity compared to the drug-free control.

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi
  • Medium and Inoculum: RPMI 1640 medium is used. The inoculum consists of conidia from a 7-day old culture, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MEC Determination: The MEC is determined microscopically as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.[8]

Fungal Response: Cell Wall Integrity (CWI) Signaling Pathway

Fungi possess a conserved signaling pathway, the Cell Wall Integrity (CWI) pathway, to sense and respond to cell wall stress. Treatment with Caspofungin is a potent activator of this pathway.

The CWI pathway is initiated by cell surface sensors that detect cell wall damage. This signal is transmitted through a series of protein kinases, culminating in the activation of a MAP kinase (Mkc1 in C. albicans and Slt2 in S. cerevisiae).[11] The activated MAP kinase then translocates to the nucleus to regulate the expression of genes involved in cell wall remodeling and repair, including chitin synthases. This compensatory increase in chitin synthesis is a key survival mechanism for fungi under echinocandin-induced stress.

CWI_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CellSurfaceSensors Cell Surface Sensors (e.g., Wsc1, Mid2) Rho1_GTP Rho1-GTP CellSurfaceSensors->Rho1_GTP activates Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2_Mkc1 Slt2/Mkc1 (MAPK) Mkk1_2->Slt2_Mkc1 TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2_Mkc1->TranscriptionFactors phosphorylates CellWallGenes Cell Wall Gene Expression TranscriptionFactors->CellWallGenes activates Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-Glucan Synthase Caspofungin->GlucanSynthase inhibits CellWallStress Cell Wall Stress GlucanSynthase->CellWallStress leads to CellWallStress->CellSurfaceSensors activates Antifungal_Susceptibility_Workflow Start Start: Receive Fungal Isolate Subculture Subculture Isolate on Agar (e.g., SDA) for 24-48h Start->Subculture InoculumPrep Prepare Inoculum Suspension in Saline Subculture->InoculumPrep AdjustTurbidity Adjust Turbidity to 0.5 McFarland Standard InoculumPrep->AdjustTurbidity DiluteInoculum Dilute Inoculum to Final Test Concentration AdjustTurbidity->DiluteInoculum InoculatePlates Inoculate Plates with Fungal Suspension DiluteInoculum->InoculatePlates PreparePlates Prepare 96-well Plates with Serial Dilutions of Caspofungin PreparePlates->InoculatePlates Incubate Incubate at 35°C for 24-48 hours InoculatePlates->Incubate ReadResults Read MIC/MEC (Visually or Spectrophotometrically) Incubate->ReadResults Interpret Interpret Results (Susceptible, Intermediate, Resistant) ReadResults->Interpret End End: Report Results Interpret->End

References

An In-depth Technical Guide to the Interaction of Antifungal Agent 50 with the Ergosterol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal agent 50" is a placeholder designation. This technical guide utilizes Fluconazole , a well-characterized triazole antifungal, as a representative agent to illustrate the principles of interaction with the fungal ergosterol biosynthesis pathway. The data and protocols presented are specific to Fluconazole and are intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and relevant experimental methodologies for evaluating this compound (represented by Fluconazole), a potent inhibitor of the fungal ergosterol biosynthesis pathway. Fluconazole exerts its fungistatic activity by specifically targeting and inhibiting the enzyme lanosterol 14α-demethylase, a critical step in the formation of ergosterol, an essential component of the fungal cell membrane.[1][2] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting membrane integrity and function, and arresting fungal growth.[2] This document details the biochemical cascade, presents quantitative data on antifungal activity and ergosterol reduction, provides step-by-step experimental protocols, and includes visual diagrams to elucidate these complex interactions.

The Ergosterol Biosynthesis Pathway and the Mechanism of Action of this compound

The ergosterol biosynthesis pathway is a vital metabolic process in fungi, analogous to the cholesterol synthesis pathway in mammals.[2] Ergosterol is a key structural component of the fungal plasma membrane, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2] The pathway involves a series of enzymatic conversions starting from acetyl-CoA. A crucial enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme (encoded by the ERG11 gene), which catalyzes the oxidative removal of the 14α-methyl group from lanosterol.[3]

This compound (Fluconazole) is a triazole antifungal that acts as a potent and selective inhibitor of fungal lanosterol 14α-demethylase.[2][3] The nitrogen atom in the triazole ring of Fluconazole binds to the heme iron atom in the active site of the cytochrome P450 enzyme, preventing the binding of its natural substrate, lanosterol.[3] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to two primary antifungal effects:

  • Depletion of Ergosterol: The reduction in ergosterol levels alters the physical properties of the fungal membrane, increasing its permeability and disrupting the function of membrane-associated enzymes and transport systems.[4]

  • Accumulation of Toxic Sterols: The blockage of lanosterol demethylation results in the accumulation of 14α-methylated sterols, such as lanosterol.[2] These aberrant sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, further compromising membrane integrity and function.[2]

While primarily considered fungistatic, at high concentrations, Fluconazole can induce apoptotic responses in some fungi, such as Candida albicans, leading to fungicidal activity.[1]

Ergosterol_Biosynthesis_Pathway cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trien-3β-ol Lanosterol 14α-demethylase (CYP51/Erg11) ... ... 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol->... Ergosterol Ergosterol ...->Ergosterol Antifungal_Agent_50 This compound (Fluconazole) Antifungal_Agent_50->Lanosterol Inhibits MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup Stock This compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well plate Stock->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate wells with diluted fungal suspension Inoculum_Prep->Inoculate Incubate Incubate Inoculate->Incubate Incubate at 35°C for 24-48 hours Read_MIC Read_MIC Incubate->Read_MIC Visually or spectrophotometrically read results Antifungal_Logic Agent This compound (Fluconazole) Target Lanosterol 14α-demethylase (Erg11) Agent->Target Binds and Inhibits Effect1 Ergosterol Depletion Target->Effect1 Leads to Effect2 Accumulation of 14α-methylated sterols Target->Effect2 Leads to Membrane_Damage Altered Membrane Permeability and Fluidity Effect1->Membrane_Damage Effect2->Membrane_Damage Enzyme_Dysfunction Dysfunction of Membrane-Bound Enzymes and Transporters Membrane_Damage->Enzyme_Dysfunction Growth_Inhibition Inhibition of Fungal Growth and Replication (Fungistatic Effect) Enzyme_Dysfunction->Growth_Inhibition

References

Methodological & Application

Application Note: Preparation of "Antifungal Agent 50" Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accuracy and reproducibility of in vitro antifungal susceptibility testing are critically dependent on the correct preparation of the antifungal agent's stock solution. Improper handling, incorrect solvent selection, or calculation errors can lead to inaccurate Minimum Inhibitory Concentration (MIC) values and misleading structure-activity relationship (SAR) data. This document provides a detailed protocol for the preparation of a high-concentration stock solution of the hypothetical compound "Antifungal Agent 50" for use in various in vitro assays, such as broth microdilution, agar dilution, and cytotoxicity studies.

Physicochemical and Handling Properties

Proper preparation begins with understanding the compound's properties. The following table summarizes the essential (hypothetical) data for "this compound."

PropertyValue / RecommendationJustification
Molecular Weight (MW) 450.5 g/mol Essential for accurate molarity calculations.[1]
Physical Form Lyophilized PowderDetermines initial handling procedures.
Recommended Solvent Dimethyl Sulfoxide (DMSO), ≥99.9% purityMany antifungal agents are insoluble in water but soluble in DMSO.[2][3]
Aqueous Solubility LowNecessitates the use of an organic solvent for the primary stock.
Stock Concentration 10 mM (in 100% DMSO)A high-concentration stock minimizes the final solvent concentration in assays.
Storage Temperature -20°C to -80°CProtects against degradation and ensures long-term stability.[2][4]
Light Sensitivity Store protected from light (use amber vials)A common precaution for complex organic molecules to prevent photodegradation.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of "this compound" in 100% DMSO.

3.1. Materials and Equipment

  • "this compound" powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered, ≥99.9% purity[5]

  • Analytical balance (readable to 0.01 mg)

  • Sterile amber microcentrifuge tubes or cryovials

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm syringe filter (PTFE membrane, DMSO-compatible)[6]

  • Sterile syringes

3.2. Calculation of Mass

To prepare a solution of a specific molarity, use the following formula:[1][7]

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Desired Concentration: 10 mM = 0.01 mol/L

  • Desired Volume: Example: 2 mL = 0.002 L

  • Molecular Weight: 450.5 g/mol

Calculation: Mass (mg) = (0.01 mol/L) * (0.002 L) * (450.5 g/mol ) * (1000 mg/g) Mass (mg) = 9.01 mg

Therefore, 9.01 mg of "this compound" is required to make 2 mL of a 10 mM stock solution.

3.3. Step-by-Step Procedure

  • Weighing: Carefully weigh 9.01 mg of "this compound" powder using an analytical balance. To minimize static interference, use an anti-static weigh boat or dish.

  • Transfer: Transfer the weighed powder into a sterile vial (e.g., a 4 mL amber glass vial) that can accommodate the final volume plus headspace for mixing.

  • Dissolution: Add 2 mL of sterile-filtered 100% DMSO to the vial.[5][8]

  • Mixing: Cap the vial securely and vortex at medium speed for 1-2 minutes or until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Sterile Filtration (Optional but Recommended): For applications in cell culture, sterile filtration is a critical step.[6]

    • Draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm PTFE syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new, sterile amber vial. This removes any potential microbial contamination.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile amber microcentrifuge tubes or cryovials.[4]

  • Labeling: Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (100% DMSO), preparation date, and your initials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Most antifungal stock solutions can be stored for up to 6 months at -80°C without significant loss of activity.[4]

Quality Control

Ensuring the quality of the stock solution is essential for reliable experimental outcomes.[9][10][11]

  • Solubility Check: Visually inspect the final solution for any precipitates or cloudiness. If observed, the solution may be supersaturated or the compound may have poor solubility.

  • Purity Assessment (Optional): For GMP or advanced drug development, the purity and concentration of the stock solution can be verified using analytical techniques like HPLC.[9]

  • Record Keeping: Maintain a detailed log of all stock solution preparations, including lot numbers, calculations, dates, and storage locations.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes described in this protocol.

G cluster_prep Preparation cluster_process Processing & Storage calc Calculate Mass (Molarity x Volume x MW) weigh Weigh Compound calc->weigh dissolve Add DMSO & Vortex weigh->dissolve filter Sterile Filter (0.22 µm PTFE) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -80°C (Protected from Light) aliquot->store G start Start: Need Stock Solution check_solubility Is compound water-soluble? start->check_solubility use_water Use Sterile Water as Solvent check_solubility->use_water  Yes use_dmso Use 100% DMSO as Solvent check_solubility->use_dmso  No check_cell_assay Is stock for cell-based assays? use_water->check_cell_assay use_dmso->check_cell_assay filter Sterile Filter (0.22 µm) check_cell_assay->filter  Yes no_filter Filtration Optional check_cell_assay->no_filter  No aliquot_store Aliquot and Store at -80°C filter->aliquot_store no_filter->aliquot_store

References

Application Notes and Protocols: Antifungal Agent AFG-50 for Treating Fungal Biofilms in Microplate Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which provides protection from environmental stresses and antifungal agents.[1][2] Candida auris, an emerging multidrug-resistant pathogen, is a notable biofilm-former, contributing to its persistence in healthcare environments and high mortality rates.[3] Antifungal Agent AFG-50 is a novel investigational compound designed to effectively target and disrupt fungal biofilms. This document provides detailed protocols for evaluating the efficacy of AFG-50 against fungal biofilms using standard microplate assays.

Mechanism of Action

AFG-50 is a potent inhibitor of (1,3)-β-D-glucan synthase, a critical enzyme responsible for synthesizing β-glucan, a major component of the fungal cell wall.[4] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell lysis.[4] This disruption also triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory stress response.[5] However, the sustained action of AFG-50 overwhelms this pathway, leading to cell death and disruption of the biofilm matrix.

AFG50_Pathway cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall cluster_signaling Intracellular Signaling Glucan_Synthase β(1,3)-D-Glucan Synthase Beta_Glucan β(1,3)-Glucan Synthesis Glucan_Synthase->Beta_Glucan Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis / Biofilm Disruption Beta_Glucan->Cell_Lysis Disruption leads to CWI_Pathway CWI Pathway Activation Cell_Wall->CWI_Pathway Stress Signal AFG50 AFG-50 AFG50->Glucan_Synthase Inhibits MBEC_Workflow Start Start: 24h Mature Biofilm (Protocol 1) Wash Wash Plate with PBS to Remove Planktonic Cells Start->Wash Add_Drug Add Serial Dilutions of AFG-50 (200 µL/well) Wash->Add_Drug Incubate Incubate for 24h at 37°C Add_Drug->Incubate Quantify Quantify Biofilm Viability (XTT Assay - Protocol 3) Incubate->Quantify Analyze Analyze Data: Determine MBEC₅₀ Quantify->Analyze

References

Application Notes and Protocols: Efficacy of Antifungal Agent 50 in a Murine Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of a novel investigational drug, Antifungal Agent 50, in a well-established murine model of systemic candidiasis. The protocols outlined below detail the necessary steps to evaluate the in vivo efficacy of this agent, from inoculum preparation to endpoint analysis. The included data and diagrams serve to illustrate the potential therapeutic profile of this compound.

Introduction

Systemic candidiasis, a life-threatening invasive fungal infection primarily caused by Candida albicans, represents a significant challenge in clinical practice, particularly in immunocompromised individuals. The development of novel antifungal agents with improved efficacy and safety profiles is a critical area of research. This compound is a novel investigational compound with potent in vitro activity against a broad range of Candida species. This document describes the application of a murine model of systemic candidiasis to assess the in vivo efficacy of this compound. The intravenous challenge model in mice is a well-established and reproducible procedure that effectively mimics disseminated candidiasis in humans, with the kidneys being the primary target organs.[1]

Mechanism of Action (Proposed)

This compound is hypothesized to act by inhibiting the fungal enzyme 1,3-β-D-glucan synthase, a key component in the synthesis of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death. This mechanism is distinct from azoles, which target ergosterol synthesis, and polyenes, which bind to ergosterol in the cell membrane.[2]

cluster_fungal_cell Fungal Cell Antifungal_Agent_50 This compound Glucan_Synthase 1,3-β-D-Glucan Synthase Antifungal_Agent_50->Glucan_Synthase Inhibits Cell_Wall Fungal Cell Wall (Glucan Synthesis) Glucan_Synthase->Cell_Wall Synthesizes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Inoculum Preparation

This protocol describes the preparation of the Candida albicans inoculum for intravenous injection.

  • Streak C. albicans (e.g., strain SC5314) on Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours at 35°C.[3]

  • Inoculate a single colony into 10 mL of Yeast Peptone Dextrose (YPD) broth and incubate overnight at 30°C with shaking.[4]

  • Harvest the yeast cells by centrifugation at 800 x g for 5 minutes.[4]

  • Wash the cell pellet twice with sterile, pyrogen-free saline.

  • Resuspend the cells in sterile saline and determine the cell concentration using a hemocytometer.

  • Adjust the final concentration to 2.5 x 10^6 cells/mL in sterile saline for a final injection volume of 200 µL containing 5 x 10^5 cells.[5]

Murine Model of Systemic Candidiasis

The intravenous challenge model is a standard and highly reproducible method for establishing systemic candidiasis.[6]

  • Use female C57BL/6 mice (6-8 weeks old).[5]

  • Anesthetize the mice via intraperitoneal injection of a suitable anesthetic.

  • Inject 200 µL of the prepared C. albicans inoculum (5 x 10^5 cells) intravenously via the lateral tail vein.[5]

  • Monitor the mice daily for signs of illness, including weight loss, lethargy, and ruffled fur.

  • Survival rates should be monitored for up to 30 days post-infection.[5]

Inoculum_Prep Inoculum Preparation (C. albicans) Infection Intravenous Injection (5x10^5 CFU) Inoculum_Prep->Infection Treatment Treatment Initiation (e.g., 2h post-infection) Infection->Treatment Monitoring Daily Monitoring (Survival, Weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 7) Monitoring->Endpoint Kidney_Homogenization Kidney Homogenization Endpoint->Kidney_Homogenization CFU_Enumeration CFU Enumeration Kidney_Homogenization->CFU_Enumeration

Caption: Experimental workflow for the murine systemic candidiasis model.

Treatment Regimen

The following protocol outlines a potential treatment regimen for evaluating this compound.

  • Prepare this compound in a suitable vehicle (e.g., sterile saline with 5% DMSO).

  • Initiate treatment at a specified time point post-infection (e.g., 2 or 24 hours).

  • Administer the agent via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Include a vehicle control group and a positive control group (e.g., fluconazole at an effective dose).

  • Administer treatment daily for a predetermined duration (e.g., 7 days).

Assessment of Fungal Burden

The primary endpoint for efficacy is the reduction of fungal burden in target organs, typically the kidneys.[1]

  • At the designated endpoint (e.g., day 7 post-infection), humanely euthanize the mice.

  • Aseptically remove the kidneys and weigh them.

  • Homogenize the kidneys in sterile saline.

  • Perform serial dilutions of the homogenate and plate on SDA.

  • Incubate the plates at 35°C for 24-48 hours.

  • Count the number of colony-forming units (CFU) and express the data as log10 CFU per gram of tissue.

Data Presentation

The following tables present hypothetical data for the efficacy of this compound in the murine model of systemic candidiasis.

Table 1: Survival of Mice with Systemic Candidiasis Treated with this compound

Treatment GroupDose (mg/kg)Survival Rate (%) at Day 30
Vehicle Control-10
This compound560
This compound1090
This compound20100
Fluconazole1080

Table 2: Kidney Fungal Burden in Mice with Systemic Candidiasis Treated with this compound

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney ± SD (Day 7)
Vehicle Control-7.2 ± 0.5
This compound54.1 ± 0.8
This compound102.5 ± 0.6
This compound20< 1.0 (Below Limit of Detection)
Fluconazole103.2 ± 0.7

Discussion

The data presented in Tables 1 and 2 demonstrate the potential dose-dependent efficacy of this compound in a murine model of systemic candidiasis. A significant reduction in kidney fungal burden and a marked improvement in survival were observed with increasing doses of this compound. These findings support the further development of this compound as a potential therapeutic for invasive candidiasis. The protocols provided herein offer a standardized framework for conducting in vivo efficacy studies of novel antifungal agents. The murine model of intravenous candidiasis infection is a robust and well-characterized system for preclinical evaluation.[1][6]

References

Application Notes and Protocols: Time-Kill Kinetics Assay for Antifungal Agent 50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-kill kinetics assays are a cornerstone in the preclinical evaluation of novel antifungal agents, providing critical insights into their pharmacodynamic properties. These assays determine the rate and extent of fungal killing over time, offering a dynamic view of an antifungal agent's activity that complements the static information provided by Minimum Inhibitory Concentration (MIC) assays. The data generated is instrumental in classifying an agent as fungistatic (inhibiting growth) or fungicidal (actively killing the fungus) and for understanding concentration-dependent effects. This document provides a detailed protocol for performing a time-kill kinetics assay for a hypothetical "Antifungal Agent 50."

Core Concepts

The fundamental principle of the time-kill assay is to expose a standardized fungal inoculum to various concentrations of an antifungal agent and to quantify the number of viable organisms at specified time points. A significant reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum indicates fungicidal activity, typically defined as a ≥3-log10 (99.9%) reduction.[1]

Experimental Protocol

This protocol is based on established methodologies and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), although it's important to note that a universally standardized method for antifungal time-kill testing is still evolving.[2][3][4]

1. Materials

  • Fungal Isolate: A well-characterized strain of the target fungus (e.g., Candida albicans ATCC 10231).

  • This compound: Stock solution of known concentration.

  • Culture Media: RPMI 1640 medium buffered with morpholinepropanesulfonic acid (MOPS) to pH 7.0.[3][4] Sabouraud Dextrose Agar (SDA) plates for colony counting.

  • Reagents: Sterile saline or phosphate-buffered saline (PBS).

  • Equipment: Spectrophotometer, incubator (35°C), shaking incubator, sterile test tubes, micropipettes, sterile pipette tips, spreaders, colony counter.

2. Inoculum Preparation

  • From a fresh 24-hour culture on an SDA plate, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

  • Perform a 1:10 dilution of this suspension in the test medium (RPMI 1640 with MOPS) to achieve a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[4]

3. Assay Setup

  • Prepare test tubes with RPMI 1640 medium containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x, and 16x MIC).[5][6]

  • Include a growth control tube containing no antifungal agent.

  • Inoculate each tube (including the growth control) with the prepared fungal suspension to achieve the final desired starting inoculum concentration.

  • The final volume in each tube should be sufficient for sampling at all time points (e.g., 10 mL).

4. Incubation and Sampling

  • Incubate all tubes at 35°C, preferably with agitation to ensure uniform exposure to the antifungal agent and to prevent cell clumping.[3][4]

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube for colony counting.[1]

5. Colony Counting and Antifungal Carryover

  • Perform serial dilutions of the collected aliquots in sterile saline.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.[2]

  • Count the number of colonies and calculate the CFU/mL for each time point and concentration.

  • Antifungal Carryover: It is crucial to address the potential for the antifungal agent to be transferred onto the agar plate, which could inhibit the growth of viable fungi and lead to falsely low counts. This can be mitigated by methods such as membrane filtration of the sample or high dilution factors.[3][4]

Data Presentation

The results of the time-kill assay are typically presented as a plot of log10 CFU/mL versus time for each antifungal concentration. The quantitative data can be summarized in a table for clear comparison.

Table 1: Time-Kill Kinetics of this compound against Candida albicans

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (16x MIC)
05.15.15.15.1
25.45.04.53.8
45.94.83.92.9
66.54.63.1<2.0
87.14.52.5<2.0
127.84.7<2.0<2.0
248.55.2<2.0<2.0

Note: <2.0 indicates the lower limit of detection.

Visualization of Experimental Workflow and Data Interpretation

To facilitate a clear understanding of the experimental process and the interpretation of results, the following diagrams are provided.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Analysis A Fungal Culture (24h on SDA) B Prepare Inoculum (0.5 McFarland) A->B C Dilute to Starting Inoculum (1-5 x 10^5 CFU/mL in RPMI) B->C E Inoculate Test Tubes C->E D Prepare Drug Concentrations (e.g., 1x, 4x, 16x MIC) D->E F Incubate with Agitation (35°C) E->F G Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) F->G H Serial Dilution G->H I Plate on SDA H->I J Incubate Plates (24-48h) I->J K Colony Counting (CFU/mL) J->K L Plot Time-Kill Curves K->L

Caption: Experimental workflow for the antifungal time-kill kinetics assay.

TK_Interpretation cluster_results Interpretation of Results Start Time-Kill Data (Log10 CFU/mL vs. Time) Fungicidal Fungicidal Activity Start->Fungicidal ≥3-log10 reduction from initial inoculum Fungistatic Fungistatic Activity Start->Fungistatic <3-log10 reduction and no regrowth to initial inoculum level NoEffect No Effect / Indifference Start->NoEffect Growth similar to control

Caption: Logical flow for interpreting time-kill kinetics assay results.

References

Determining the Cytotoxicity of Antifungal Agent 50: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the 50% cytotoxic concentration (CC50) of "Antifungal agent 50" using common cell-based assays. Detailed protocols for the MTT and LDH assays are provided, along with data interpretation methods and visualizations of relevant biological pathways and experimental workflows.

Introduction

The development of novel antifungal agents requires a thorough evaluation of their safety profile, a critical component of which is assessing their cytotoxicity against mammalian cells. This process is essential to ensure that the therapeutic concentration of the antifungal drug is not harmful to the host. A key metric in this assessment is the 50% cytotoxic concentration (CC50), which is the concentration of a substance that causes the death of 50% of a cell population. This document outlines two robust and widely used colorimetric assays for determining the CC50 of a test compound: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.

Data Presentation

The following tables summarize the quantitative data obtained from cytotoxicity assays performed on a mammalian cell line (e.g., HeLa) treated with various concentrations of "this compound".

Table 1: MTT Assay Results for this compound

Concentration of this compound (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0
11.1980.07595.5
51.0530.06184.0
100.8770.05369.9
250.6210.04249.5
500.3150.03125.1
1000.1520.02512.1

Table 2: LDH Assay Results for this compound

Concentration of this compound (µg/mL)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.1520.0110.0
10.1890.0154.9
50.2540.02113.9
100.3880.02932.1
250.5970.04560.6
500.8120.06290.0
1000.8950.071100.0
Maximum Release0.8980.068100.0

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the antifungal agent. Include a vehicle control (medium with the same solvent concentration used to dissolve the agent) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[1]

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • Plot the % cell viability against the logarithm of the drug concentration and determine the CC50 value from the dose-response curve.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[3]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (e.g., 1% Triton X-100)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat the cells with serial dilutions of "this compound" as described previously. Include the following controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Background control: Medium only.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[4] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

Data Analysis:

  • Subtract the average absorbance of the background control from all other wells.

  • Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Plot the % cytotoxicity against the logarithm of the drug concentration and determine the CC50 value from the dose-response curve.

Visualizations

Signaling Pathway

Many antifungal agents exert their effects by disrupting the fungal cell wall or cell membrane. This can trigger stress response pathways within the fungal cell, such as the Calcineurin signaling pathway, which is crucial for maintaining cell integrity.[6][7] Understanding these pathways can provide insights into the mechanism of action of the antifungal agent.

Calcineurin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antifungal_Agent_50 This compound Calcium_Channels Ca²⁺ Channels (Cch1/Mid1) Antifungal_Agent_50->Calcium_Channels Stress Ca2_ion Ca²⁺ Calcium_Channels->Ca2_ion Influx Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin Binds to CaM_Ca2 Ca²⁺-CaM Complex Calmodulin->CaM_Ca2 Forms Calcineurin Calcineurin (CnA/CnB) CaM_Ca2->Calcineurin Activates Active_Calcineurin Active Calcineurin Calcineurin->Active_Calcineurin Becomes CrzA_P CrzA-P Active_Calcineurin->CrzA_P Dephosphorylates CrzA CrzA CrzA_P->CrzA Gene_Expression Gene Expression (Cell Wall Integrity, Stress Response) CrzA->Gene_Expression Translocates & Activates

Caption: Fungal Calcineurin Signaling Pathway in Response to Antifungal Stress.

Experimental Workflow

The following diagram illustrates the general workflow for determining the cytotoxicity of "this compound" using a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A 1. Seed Mammalian Cells in 96-well plate C 3. Treat cells with this compound A->C B 2. Prepare Serial Dilutions of This compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add Assay Reagent (e.g., MTT or LDH substrate) D->E F 6. Incubate for specified time E->F G 7. Measure Absorbance (Microplate Reader) F->G H 8. Calculate % Viability or % Cytotoxicity G->H I 9. Determine CC50 from Dose-Response Curve H->I

Caption: General Workflow for Cell-Based Cytotoxicity Assay.

References

Application Notes and Protocols: Testing "Antifungal Agent 50" Against Azole-Resistant Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of azole resistance in Aspergillus fumigatus, a primary cause of invasive aspergillosis, presents a significant challenge to effective clinical management.[1][2][3] This resistance is often linked to mutations in the cyp51A gene, a key component of the ergosterol biosynthesis pathway, which is the target for azole antifungals.[2][3][4][5][6] The development of novel antifungal agents with activity against these resistant strains is a critical area of research. This document provides detailed protocols for the in vitro evaluation of "Antifungal Agent 50," a novel investigational compound, against azole-resistant A. fumigatus.

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[7][8][9][10][11] These methodologies will enable researchers to determine the minimum inhibitory concentration (MIC), assess potential synergistic interactions with existing antifungals, and characterize the time-dependent activity of "this compound."

I. Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the CLSI M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[12][13]

Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of A. fumigatus.

Materials:

  • "this compound" stock solution

  • Azole-susceptible and azole-resistant A. fumigatus isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Hemocytometer

  • Sterile, distilled water

  • 0.1% Tween 20 (optional, for conidia suspension)

Procedure:

  • Isolate Preparation: Subculture A. fumigatus isolates on potato dextrose agar (PDA) and incubate at 35°C for 5-7 days to encourage conidiation.

  • Inoculum Preparation:

    • Harvest conidia by flooding the agar surface with sterile saline or water (with or without 0.1% Tween 20).

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer. This will result in a final inoculum concentration of 0.2 x 10^4 to 2.5 x 10^4 CFU/mL in the microtiter plate.

  • Drug Dilution:

    • Perform serial two-fold dilutions of "this compound" in RPMI 1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL, but may be adjusted based on the expected potency of the agent.

    • Include a positive control well (no drug) and a negative control well (no inoculum).

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, except for the negative control.

  • Incubation: Incubate the plates at 35°C for 48 hours.[9][11][12]

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the positive control well.[14]

Checkerboard Synergy Assay

Objective: To evaluate the in vitro interaction between "this compound" and a standard azole antifungal (e.g., voriconazole).

Procedure:

  • Prepare serial dilutions of "this compound" horizontally and a second antifungal agent (e.g., voriconazole) vertically in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculate the plate with a standardized A. fumigatus suspension as described in the MIC protocol.

  • Incubate at 35°C for 48 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of FICI:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Indifference

    • FICI > 4.0: Antagonism[15]

Time-Kill Kinetics Assay

Objective: To assess the fungicidal or fungistatic activity of "this compound" over time.

Procedure:

  • Prepare flasks containing RPMI 1640 medium with "this compound" at various concentrations (e.g., 1x, 4x, and 16x the MIC).[16] Include a drug-free control.

  • Inoculate the flasks with a starting inoculum of approximately 10^5 CFU/mL of A. fumigatus.

  • Incubate the flasks at 37°C with agitation.[17]

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each flask.[16]

  • Perform serial dilutions of the aliquots and plate them on PDA.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration of "this compound."

  • Interpretation:

    • Fungicidal activity: ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • Fungistatic activity: <3-log10 reduction in CFU/mL from the initial inoculum.

II. Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Voriconazole against Aspergillus fumigatus Isolates.

Isolate IDGenotypeVoriconazole MIC (µg/mL)This compound MIC (µg/mL)
AF-S1Wild-Type0.50.125
AF-S2Wild-Type0.250.125
AF-R1TR34/L98H160.25
AF-R2M220K80.25
AF-R3G54W>160.5

Table 2: Synergy Testing of this compound in Combination with Voriconazole against Azole-Resistant A. fumigatus.

Isolate IDGenotypeFICIInterpretation
AF-R1TR34/L98H0.375Synergy
AF-R2M220K0.5Synergy
AF-R3G54W1.0Indifference

Table 3: Time-Kill Kinetics of this compound against Azole-Resistant A. fumigatus (AF-R1).

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (1x MIC)Log10 CFU/mL (4x MIC)Log10 CFU/mL (8x MIC)
05.05.05.05.0
45.84.53.83.2
86.54.13.12.5
127.23.92.5<2.0
247.83.5<2.0<2.0
488.13.2<2.0<2.0

III. Visualizations

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis A Aspergillus fumigatus Culture B Prepare Conidial Suspension A->B C Adjust Inoculum Concentration B->C E Inoculate 96-Well Plate C->E D Serial Dilution of This compound D->E F Incubate at 35°C for 48h E->F G Read MIC Visually F->G

Figure 1: Workflow for MIC Determination.

Azole_Resistance_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action cluster_resistance Resistance Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Cyp51A/B Azoles Azoles (e.g., Voriconazole) Azoles->Lanosterol Inhibits Cyp51A Agent50 This compound (Hypothetical Target) Agent50->Squalene Inhibits Upstream Step Cyp51A_mutation cyp51A Mutation/ Overexpression Cyp51A_mutation->Azoles Prevents Binding Checkerboard_Workflow cluster_setup Plate Preparation cluster_incubation Incubation & Reading cluster_calc Data Analysis A Dilute Agent 50 Horizontally C Inoculate with A. fumigatus A->C B Dilute Voriconazole Vertically B->C D Incubate at 35°C for 48h C->D E Read MIC of Each Drug Alone and in Combination D->E F Calculate FICI E->F G Interpret Synergy, Indifference, or Antagonism F->G

References

Troubleshooting & Optimization

"Antifungal agent 50" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 50

Welcome to the technical support center for this compound (AFA-50), a novel triazole-class antifungal compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to its solubility in aqueous solutions during in vitro and pre-formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a lipophilic molecule with very low intrinsic aqueous solubility. At a neutral pH of 7.4 and room temperature (25°C), its solubility is typically less than 0.1 µg/mL. Solubility is pH-dependent and can be influenced by temperature and the presence of co-solvents or other excipients. For detailed solubility data in various solvents, please refer to Table 1.

Q2: I dissolved AFA-50 in DMSO for my cell culture experiment, but it precipitated when I added it to the media. Why did this happen?

A2: This is a common issue known as solvent-shifting precipitation. While AFA-50 is soluble in 100% DMSO, this mixture becomes thermodynamically unstable when introduced into an aqueous environment like cell culture media.[1][2] The DMSO disperses, and the compound crashes out of the solution because its concentration is now far above its aqueous solubility limit. To mitigate this, it is crucial to ensure the final DMSO concentration in your media is low (typically <0.5%) and that the final concentration of AFA-50 does not exceed its solubility limit in the final medium.

Q3: What is the recommended solvent for preparing a stock solution of AFA-50?

A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). However, for applications requiring lower final solvent concentrations, other organic solvents like ethanol or N,N-Dimethylformamide (DMF) can be used. Always prepare a concentrated stock to minimize the volume of organic solvent added to your aqueous system.[1]

Q4: How does pH affect the solubility of this compound?

A4: As a weakly basic compound, the solubility of AFA-50 increases in acidic conditions (lower pH). In acidic buffers (e.g., pH 4-5), the molecule becomes protonated, leading to a significant increase in aqueous solubility compared to neutral or basic conditions. This property can be leveraged in formulation development.[3][4][5]

Q5: Can I heat the solution to improve the solubility of AFA-50?

A5: Gently warming the solution (e.g., to 37°C) can temporarily increase the solubility and dissolution rate of AFA-50. However, be cautious, as the compound may precipitate out again upon cooling to room temperature, leading to a supersaturated and unstable solution.[6] Always verify the stability of your solution at the intended experimental temperature.

Troubleshooting Guides

Guide 1: Precipitate Formation in Cell Culture Media

If you observe turbidity or precipitate after adding your AFA-50 stock solution to cell culture media, follow these steps.

  • Problem Identification: Precipitate forms immediately or over a short period after adding the AFA-50/DMSO stock to the aqueous media. This can interfere with imaging, alter the effective concentration of the drug, and be toxic to cells.

  • Root Cause Analysis:

    • Concentration Exceeds Solubility Limit: The final concentration of AFA-50 is above its solubility threshold in the culture medium.

    • High DMSO Concentration: The final percentage of DMSO in the media is too high, causing cellular stress or affecting compound behavior.

    • Interaction with Media Components: AFA-50 may interact with proteins or salts in the serum or media, leading to precipitation.[7]

  • Solutions:

    • Reduce Final Concentration: Determine the maximum soluble concentration of AFA-50 in your specific cell culture medium. Perform a dilution series to find the highest concentration that remains in solution.

    • Optimize Stock Preparation: Prepare a more concentrated stock solution in DMSO so a smaller volume is needed, keeping the final DMSO concentration below 0.5%.

    • Pre-dilute in Serum-Free Media: Before adding to the final culture volume, try pre-diluting the DMSO stock in a small volume of serum-free medium. Pipette this intermediate dilution into the final culture vessel while gently swirling.[2]

    • Use a Solubilizing Excipient: Consider formulating AFA-50 with a cyclodextrin, such as HP-β-CD, to create an inclusion complex with enhanced aqueous solubility.[8][9]

Guide 2: Inconsistent Results in Aqueous Bioassays

If you are experiencing high variability or poor reproducibility in your experiments, it may be linked to solubility issues.

  • Problem Identification: Assay results show significant well-to-well or day-to-day variability, or the observed potency is much lower than expected.

  • Root Cause Analysis:

    • Undissolved Compound: The actual concentration of dissolved AFA-50 is lower than the nominal concentration due to incomplete dissolution or precipitation.

    • Adsorption to Surfaces: The hydrophobic nature of AFA-50 may cause it to adsorb to plastic surfaces (e.g., pipette tips, microplates), reducing the effective concentration.

    • Time-Dependent Precipitation: The compound may be precipitating out of solution over the course of a long incubation period.

  • Solutions:

    • Verify Solution Clarity: Before use, visually inspect all solutions under a light source for any signs of precipitate. Centrifuge and filter stock solutions if necessary.

    • Use Low-Binding Plastics: Utilize low-protein-binding microplates and pipette tips to minimize loss of the compound due to surface adsorption.

    • Incorporate Surfactants: Adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) to the assay buffer can help maintain solubility and reduce adsorption.[3]

    • Assess Kinetic Solubility: Perform a time-course experiment to check for precipitation during your assay's incubation time. Measure the concentration of AFA-50 at the beginning and end of the experiment using an analytical method like HPLC.

Data Presentation

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

Solvent/SolutionpHSolubility (µg/mL)Method
Deionized Water7.0< 0.1Shake-Flask
Phosphate-Buffered Saline (PBS)7.4< 0.1Shake-Flask
0.1 N HCl1.015.2 ± 1.8Shake-Flask
Acetate Buffer4.55.8 ± 0.7Shake-Flask
DMSON/A> 100,000 (>100 mg/mL)Visual Inspection
Ethanol (95%)N/A1,200 ± 50Shake-Flask
5% HP-β-CD in Water7.085.4 ± 6.2Shake-Flask

Data are presented as mean ± standard deviation (n=3). The shake-flask method involved agitating an excess of the compound in the solvent for 48 hours to reach equilibrium.[10][11]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility via Shake-Flask Method

This protocol details the industry-standard shake-flask method to determine the thermodynamic equilibrium solubility of AFA-50.[10][12][13]

  • Materials: this compound (solid powder), selected solvent (e.g., PBS pH 7.4), glass vials with screw caps, orbital shaker with temperature control, centrifuge, 0.22 µm syringe filters (PTFE), analytical balance, HPLC system.

  • Procedure:

    • Add an excess amount of solid AFA-50 (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

    • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for 48 hours to ensure equilibrium is reached. Check for the continued presence of solid material.

    • After incubation, remove the vial and let it stand for 30 minutes to allow larger particles to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a 0.22 µm syringe filter to remove all undissolved solids. The first few drops should be discarded to saturate the filter and prevent compound adsorption.

    • Immediately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) to prevent precipitation and bring it within the quantifiable range for HPLC analysis.

    • Quantify the concentration of AFA-50 in the diluted sample using a pre-validated HPLC method with a standard calibration curve.

    • Calculate the original solubility in µg/mL, accounting for the dilution factor. Perform the experiment in triplicate.

Protocol 2: Preparation of an AFA-50/Cyclodextrin Inclusion Complex

This protocol describes a simple lab-scale method to enhance the aqueous solubility of AFA-50 by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[9][14][15][16]

  • Materials: this compound, HP-β-CD, deionized water, ethanol, magnetic stirrer with hotplate, rotary evaporator or freeze-dryer.

  • Procedure (Co-evaporation Method):

    • Determine the molar ratio for complexation (a 1:1 molar ratio is a common starting point).

    • Dissolve the calculated amount of AFA-50 in a minimal volume of a suitable organic solvent, such as ethanol.

    • In a separate beaker, dissolve the corresponding molar amount of HP-β-CD in deionized water. Gentle warming (40-50°C) and stirring may be required.

    • Slowly add the AFA-50 solution dropwise to the aqueous HP-β-CD solution while continuously stirring.

    • Continue to stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution should become clear as the drug is encapsulated.

    • Remove the solvent using a rotary evaporator under reduced pressure or by freeze-drying (lyophilization) to obtain a solid, amorphous powder.

    • The resulting powder is the AFA-50/HP-β-CD inclusion complex, which can be reconstituted in aqueous buffers for experiments.

    • Confirm the enhanced solubility by performing the Shake-Flask protocol (Protocol 1) on the resulting complex.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue Encountered (e.g., Precipitation) check_conc Is the final concentration of AFA-50 known to be soluble in the medium? start->check_conc check_dmso Is the final DMSO concentration <= 0.5%? check_conc->check_dmso Yes reduce_conc Action: Lower the final AFA-50 concentration. check_conc->reduce_conc No increase_stock Action: Increase stock concentration to reduce the volume of DMSO added. check_dmso->increase_stock No use_excipient Still Precipitating? Consider advanced formulation. check_dmso->use_excipient Yes reduce_conc->check_conc increase_stock->check_dmso cyclodextrin Action: Use a solubilizing agent like HP-β-Cyclodextrin. use_excipient->cyclodextrin Yes end_ok Resolved: Solution is clear. use_excipient->end_ok No cyclodextrin->end_ok end_fail Unresolved: Consult Formulation Science Specialist.

Caption: Troubleshooting workflow for addressing AFA-50 precipitation.

Experimental_Workflow cluster_prep Preparation cluster_complex Complexation cluster_isolate Isolation AFA50 1. Dissolve AFA-50 in Ethanol mix 3. Mix Solutions (Stir for 24-48h) AFA50->mix CD 2. Dissolve HP-β-CD in Water CD->mix evap 4. Remove Solvent (Lyophilization) mix->evap product 5. Solid AFA-50/CD Inclusion Complex evap->product

Caption: Workflow for preparing an AFA-50/Cyclodextrin inclusion complex.

Signaling_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51 / ERG11) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Maintains Integrity & Fluidity) ergosterol->membrane afa50 This compound (AFA-50) afa50->cyp51 Inhibition cyp51->ergosterol

Caption: AFA-50 inhibits the fungal ergosterol biosynthesis pathway.[17][18][19][20][21]

References

"Antifungal agent 50" degradation and stability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Antifungal Agent 50 in long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be compromised by several factors, including exposure to acidic or basic conditions, oxidation, light, and elevated temperatures.[1][2] Hydrolysis (acid and base-catalyzed), oxidation, and photolysis are common degradation pathways for azole-based antifungal agents, a class to which this compound is structurally related.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area at -20°C for up to three years.[3] It should be protected from direct sunlight and sources of ignition.[3] For solutions in solvent, storage at -80°C is recommended for up to two years.[3] Different brands or formulations may have specific storage requirements, so it is crucial to consult the product's package labeling.[4]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5] A decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks in the chromatogram are indicative of degradation.[6] For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[7][8]

Q4: My experiment is yielding inconsistent results. Could degradation of this compound be the cause?

A4: Yes, inconsistent experimental outcomes can be a sign of compound degradation. The formation of degradation products can lead to a lower effective concentration of the active agent and potentially introduce confounding biological activity. It is advisable to re-evaluate the storage and handling of your compound and to check its purity using a suitable analytical method like HPLC.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents?

A5: While specific incompatibility data for "this compound" is not available, azole antifungals can be susceptible to strong oxidizing agents and extreme pH conditions.[1][2] It is recommended to avoid prolonged contact with strong acids, bases, and oxidizing agents during experimental procedures unless conducting forced degradation studies.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.[3][9][10][11]

    • Review Sample Preparation: Assess the solvents and pH of the solutions used for sample preparation. Avoid extreme pH and reactive solvents.

    • Perform a Forced Degradation Study: To identify potential degradation products, subject a small sample of the compound to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting chromatograms.[1][2][12] This can help confirm if the unexpected peaks correspond to degradation products.

    • Use a Fresh Stock: If possible, compare the analysis with a freshly prepared solution from a new batch of the compound.

Issue 2: Reduced Antifungal Activity in Bioassays

  • Possible Cause: Loss of potency due to the degradation of this compound.

  • Troubleshooting Steps:

    • Check Compound Purity: Analyze the purity of the stock solution using HPLC to determine the percentage of the active compound remaining.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments to minimize the impact of solvent-mediated degradation.

    • Evaluate Experimental Conditions: Ensure that the pH, temperature, and media components of your bioassay are not contributing to the degradation of the compound. Azole antifungals can have reduced efficacy if the target enzyme has structural alterations or is overproduced.[13]

Data Presentation

Table 1: Summary of Forced Degradation Studies on a Representative Azole Antifungal (Ketoconazole)

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis 1N HCl, 100°C, 8 minutesMajor degradation observed, with a primary unknown impurity at a relative retention time (RRT) of 0.80.[1][2]
Base Hydrolysis 1N NaOH, 100°C, 10 minutesSignificant degradation observed.[2]
Oxidation 30% H₂O₂, 100°C, 10 minutesMajor degradation observed, with a primary unknown impurity at an RRT of 0.72.[1][2]
Thermal Degradation 105°C for 24 hoursMinor degradation observed.
Photodegradation Exposure to UV lightDegradation observed.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol is based on a general method for analyzing azole antifungals and may require optimization.

  • Instrumentation: An integrated HPLC system with a quaternary gradient pump, autosampler, column oven, and a photodiode array detector.[1]

  • Column: Inertsil ODS-3V (100 x 4.6 mm, 3 µm particle size) or equivalent C18 column.[1][2]

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

  • Gradient Program:

    • 0-2 min: 90% A, 10% B

    • 2-15 min: Linear gradient to 10% A, 90% B

    • 15-18 min: 10% A, 90% B

    • 18-20 min: Re-equilibrate to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 256 nm[14]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute with the mobile phase to a final concentration of 50 µg/mL.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 1N HCl and reflux at 80°C for 2 hours.[12] Neutralize the solution with 1N NaOH and dilute with methanol to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 1N NaOH and reflux at 80°C for 2 hours.[12] Neutralize the solution with 1N HCl and dilute with methanol for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 30% H₂O₂ and keep at room temperature for 24 hours. Dilute with methanol for HPLC analysis.

  • Thermal Degradation: Place 10 mg of the solid compound in an oven at 105°C for 24 hours.[1] Dissolve the sample in methanol for HPLC analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light in a photostability chamber. Take samples at different time points for HPLC analysis.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage This compound (Solid, -20°C) stock Prepare Stock Solution (e.g., in Methanol) storage->stock working Prepare Working Solution stock->working assay Bioassay / Analysis working->assay inconsistent Inconsistent Results? assay->inconsistent hplc HPLC Purity Check inconsistent->hplc Check Purity degradation Degradation Confirmed hplc->degradation Unexpected Peaks no_degradation No Degradation hplc->no_degradation Clean Profile degradation->storage Review Storage & Handling

Caption: Troubleshooting workflow for inconsistent experimental results.

degradation_pathways cluster_stress Stress Factors AA50 This compound (Active Compound) DP1 Hydrolysis Products AA50->DP1 DP2 Oxidation Products AA50->DP2 DP3 Photodegradation Products AA50->DP3 DP4 Thermal Degradation Products AA50->DP4 acid Acid acid->DP1 base Base base->DP1 oxidation Oxidation oxidation->DP2 light Light light->DP3 heat Heat heat->DP4

Caption: Common degradation pathways for this compound.

References

Overcoming resistance to "Antifungal agent 50" in clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 50 Resistance

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an azole-class inhibitor that targets the fungal enzyme lanosterol 14-alpha-demethylase, encoded by the ERG11 gene. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal growth arrest.

Q2: What are the most common mechanisms of resistance to this compound observed in clinical isolates?

A2: Resistance to this compound, much like other azoles, is multifactorial. The primary mechanisms include:

  • Target Site Alterations: Point mutations in the ERG11 gene can reduce the binding affinity of this compound to its target enzyme.[1][2][3]

  • Overexpression of Efflux Pumps: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump the drug out of the fungal cell, preventing it from reaching its target.[1][3][4]

  • Upregulation of the Target Enzyme: Increased expression of the ERG11 gene can lead to higher concentrations of the target enzyme, requiring more drug to achieve an inhibitory effect.[1][5]

  • Biofilm Formation: Fungal biofilms create a protective extracellular matrix that can limit drug penetration and is associated with a resistant phenotype.[6]

Q3: My clinical isolate shows a high Minimum Inhibitory Concentration (MIC) for this compound. How can I determine the mechanism of resistance?

A3: A step-wise approach is recommended. First, sequence the ERG11 gene to identify any known resistance-conferring mutations. Second, perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of major efflux pump genes (CDR1, CDR2, MDR1) and the ERG11 gene itself. Comparing these expression levels to a susceptible reference strain will indicate if overexpression is a contributing factor.

Troubleshooting Guide: Experimental Issues

Problem 1: High variability in MIC results for the same isolate across different experiments.

  • Possible Cause 1: Inconsistent Inoculum Preparation. The final concentration of the fungal inoculum is a critical parameter in susceptibility testing.[7] Inaccurate cell counting or improper dilution can lead to significant variations in MIC values.

  • Solution 1: Standardize your inoculum preparation. Use a spectrophotometer to adjust the inoculum to a specific optical density (e.g., 0.08-0.1 at 600 nm) or use a hemocytometer for precise cell counting. Always prepare fresh inocula for each experiment.

  • Possible Cause 2: Variation in Media and Incubation Conditions. Factors such as pH, cation concentration in the RPMI-1640 medium, and fluctuations in incubator temperature or CO2 levels can affect fungal growth and drug activity.

  • Solution 2: Use a consistent lot of standardized RPMI-1640 medium buffered with MOPS. Ensure your incubator is properly calibrated and maintains a stable temperature (typically 35°C) and atmosphere.

  • Possible Cause 3: Subjectivity in Endpoint Reading. Visual determination of the MIC endpoint (the lowest concentration with significant growth inhibition) can be subjective.[7]

  • Solution 3: Use a spectrophotometric plate reader to determine the optical density at a specific wavelength (e.g., 530 nm) for a more objective endpoint. Alternatively, use a metabolic indicator like XTT to quantify cell viability. For a visual read, have a second researcher confirm the results independently.

Problem 2: qRT-PCR results show inconsistent or non-reproducible gene expression levels for efflux pumps.

  • Possible Cause 1: Poor RNA Quality. Degraded or contaminated RNA will lead to unreliable cDNA synthesis and inaccurate quantification.

  • Solution 1: Always assess RNA integrity using a method like gel electrophoresis or a bioanalyzer. Ensure the A260/A280 ratio is between 1.8 and 2.0 and the A260/A230 ratio is above 2.0. Use an RNase-free workflow to prevent degradation.

  • Possible Cause 2: Inefficient Primer Design. Primers that have low efficiency or form dimers will not accurately reflect the amount of target transcript.

  • Solution 2: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve with a serial dilution of cDNA; efficiency should be between 90% and 110%.

  • Possible Cause 3: Sub-optimal Growth Phase for Induction. The expression of some efflux pumps is inducible and may peak at a specific phase of growth or after a certain duration of drug exposure.

  • Solution 3: Perform a time-course experiment. Expose the fungal isolate to a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) and harvest RNA at multiple time points (e.g., 2, 4, 8, 16 hours) to identify the point of maximum gene induction.

Quantitative Data Summary

The following tables provide example data for susceptible vs. resistant isolates.

Table 1: MIC Comparison for Candida albicans Isolates

Isolate IDPhenotypeThis compound MIC (µg/mL)
SC5314Susceptible0.5
CI-001Resistant16
CI-002Resistant64
CI-003Susceptible Dose-Dependent4

Table 2: Relative Gene Expression in Resistant Isolate CI-002 (vs. SC5314)

GeneFold Change (2^−ΔΔCt)Function
ERG111.2Target Enzyme
CDR125.6ABC Efflux Pump
CDR218.3ABC Efflux Pump
MDR12.1MFS Efflux Pump

Signaling Pathways and Experimental Workflows

Signaling Pathway for Efflux Pump Upregulation

Several stress response signaling pathways can lead to the upregulation of efflux pumps. The calcineurin and HOG (High Osmolarity Glycerol) pathways are known to be involved in azole resistance.[8][9][10]

ResistancePathway Agent50 This compound (Cellular Stress) Membrane Membrane Stress Sensor Agent50->Membrane induces HOG_Pathway HOG Pathway Membrane->HOG_Pathway Calcineurin Calcineurin Pathway Membrane->Calcineurin TranscriptionFactor Transcription Factor (e.g., Tac1, Mrr1) HOG_Pathway->TranscriptionFactor activates Calcineurin->TranscriptionFactor activates EffluxPumps Upregulation of CDR1, MDR1 Genes TranscriptionFactor->EffluxPumps promotes transcription Resistance Drug Efflux & Resistance EffluxPumps->Resistance

Caption: Stress-induced signaling leading to efflux pump upregulation.

Experimental Workflow for Investigating Resistance

This workflow outlines a logical progression for characterizing the resistance mechanism in a clinical isolate.

ExperimentalWorkflow start Isolate Shows High MIC to this compound seq_erg11 Sequence ERG11 Gene start->seq_erg11 check_mutations Known Resistance Mutations Found? seq_erg11->check_mutations qrt_pcr Perform qRT-PCR for ERG11, CDR1, MDR1 check_mutations->qrt_pcr No end_mutation Conclusion: Target-site alteration is a primary mechanism. check_mutations->end_mutation Yes check_expression Overexpression Detected? qrt_pcr->check_expression synergy_test Perform Synergy Testing (e.g., Checkerboard Assay) check_expression->synergy_test No end_efflux Conclusion: Efflux pump overexpression is a primary mechanism. check_expression->end_efflux Yes end_synergy Conclusion: Investigate combination therapies. synergy_test->end_synergy end_unknown Conclusion: Mechanism is novel. Consider whole-genome sequencing. synergy_test->end_unknown

References

"Antifungal agent 50" off-target effects in mammalian cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Antifungal Agent 50 in mammalian cell lines. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel triazole derivative that primarily functions by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.[2][3]

Q2: What are the known off-target effects of this compound in mammalian cells?

A2: As a triazole, this compound can exhibit some off-target effects in mammalian cells due to the conservation of the cytochrome P450 enzyme family. The primary off-target effect is the inhibition of mammalian cytochrome P450 enzymes, which can interfere with steroidogenesis and the metabolism of other xenobiotics.[2] At higher concentrations, cytotoxicity, including apoptosis and necrosis, has been observed in various mammalian cell lines.

Q3: Is this compound expected to be cytotoxic to all mammalian cell lines?

A3: The cytotoxicity of this compound can vary between different mammalian cell lines.[4] Cell lines with higher expression of cytochrome P450 enzymes or those more sensitive to disruptions in sterol biosynthesis may exhibit greater sensitivity. It is recommended to perform a dose-response cytotoxicity assay for each new cell line used.

Q4: Can this compound affect specific signaling pathways in mammalian cells?

A4: Yes, at supra-pharmacological concentrations, this compound has been observed to induce stress-related signaling pathways. This can include the activation of the Cell Wall Integrity (CWI) pathway's mammalian homolog, the p38 MAPK pathway, in response to membrane stress.[5]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at expected therapeutic concentrations.

  • Possible Cause 1: Cell line hypersensitivity.

    • Troubleshooting Step: Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. Compare this to the provided data for standard cell lines.

  • Possible Cause 2: Contamination of the cell culture.

    • Troubleshooting Step: Test your cell culture for mycoplasma or other microbial contamination, which can exacerbate cellular stress and increase sensitivity to cytotoxic agents.

  • Possible Cause 3: Incorrect dosage calculation.

    • Troubleshooting Step: Double-check all calculations for the dilution of this compound. Ensure the final concentration in the culture medium is correct.

Issue 2: Unexpected changes in the expression of non-target proteins.

  • Possible Cause 1: Off-target inhibition of cytochrome P450 enzymes.

    • Troubleshooting Step: Analyze the expression of key P450 enzymes and proteins involved in steroid biosynthesis. Consider co-treatment with a known P450 inhibitor or inducer to understand the role of P450 inhibition in the observed effects.

  • Possible Cause 2: Activation of stress response pathways.

    • Troubleshooting Step: Perform a Western blot or other protein analysis to assess the phosphorylation state of key stress-activated protein kinases, such as p38 MAPK and JNK.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

    • Troubleshooting Step: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Mammalian Cell Lines

Cell LineTissue of OriginIC50 (µM)
HepG2Human Liver75
HEK293Human Embryonic Kidney>100
A549Human Lung85
NIH 3T3Mouse Embryonic Fibroblast92

Table 2: Inhibitory Activity of this compound on Key Cytochrome P450 Isoforms

CYP IsoformIC50 (µM)
CYP3A445
CYP2D680
CYP2C965

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p38 MAPK Activation

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Visualizations

Caption: Experimental workflow for assessing cytotoxicity and signaling pathway activation.

signaling_pathway AA50 This compound (High Concentration) Membrane_Stress Membrane Stress AA50->Membrane_Stress MAPKKK MAPKKK (e.g., ASK1) Membrane_Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream Downstream Effects (Apoptosis, Inflammation) p38_MAPK->Downstream

Caption: Proposed p38 MAPK activation pathway by this compound.

troubleshooting_logic start High Cytotoxicity Observed check_dose Verify Dosage Calculation start->check_dose dose_correct Dosage Correct? check_dose->dose_correct check_culture Check for Contamination culture_clean Culture Clean? check_culture->culture_clean check_sensitivity Determine Cell-Specific IC50 sensitivity_high Sensitivity Higher than Expected? check_sensitivity->sensitivity_high dose_correct->check_culture Yes recalculate Recalculate and Repeat dose_correct->recalculate No culture_clean->check_sensitivity Yes treat_culture Treat or Discard Culture culture_clean->treat_culture No use_alternative Consider Alternative Cell Line sensitivity_high->use_alternative Yes end Issue Resolved sensitivity_high->end No recalculate->start treat_culture->start use_alternative->end

Caption: Troubleshooting logic for unexpected high cytotoxicity.

References

Technical Support Center: Interference of Antifungal Agents with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering issues with fluorescence-based assays when using antifungal agents. Many small molecules, including antifungal compounds, can interfere with fluorescence detection, leading to unreliable or misleading results.[1] This resource provides troubleshooting guides and answers to frequently asked questions to help you identify and mitigate these issues.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: My fluorescence signal is unexpectedly high after adding my antifungal agent.

Possible Causes:

  • Intrinsic Fluorescence (Autofluorescence): The antifungal agent itself might be fluorescent at the excitation and emission wavelengths you are using.[2][3][4] This is a common issue, especially with compounds containing aromatic rings.

  • Contamination: The compound stock solution may be contaminated with a fluorescent impurity.

  • Interaction causing conformational change: The antifungal could be binding to the target protein or another component in the assay, causing a conformational change that increases the fluorophore's quantum yield.

Troubleshooting Steps:

  • Measure the fluorescence of the antifungal agent alone: Prepare a solution of your antifungal agent in the assay buffer at the same concentration used in your experiment. Measure its fluorescence using the same instrument settings (excitation/emission wavelengths, gain). If you detect a significant signal, your compound is autofluorescent.

  • Run a "no-dye" control: If your assay uses an extrinsic dye, run a control with your cells/protein and the antifungal agent, but without the fluorescent dye. This will help confirm if the signal is from the compound itself.

  • Check for contamination: Use a fresh, high-purity batch of the antifungal agent if possible.

  • Spectral analysis: If your instrument allows, run an emission scan of your compound to determine its fluorescence spectrum. This can help you choose a different fluorophore for your assay with non-overlapping spectra.[5]

Issue 2: My fluorescence signal is unexpectedly low or completely gone after adding my antifungal agent.

Possible Causes:

  • Fluorescence Quenching: The antifungal agent may be acting as a quencher, absorbing the energy from the excited fluorophore and dissipating it as heat instead of light.[6][7] This can happen through various mechanisms, including collisional (dynamic) quenching or the formation of a non-fluorescent complex (static quenching).[7]

  • Inner Filter Effect: If the antifungal agent absorbs light at the excitation or emission wavelength of your fluorophore, it can reduce the amount of light that reaches the fluorophore or the detector.

  • Precipitation: The antifungal agent might be precipitating out of solution, potentially co-precipitating with your fluorescently labeled molecule.

Troubleshooting Steps:

  • Test for quenching in a cell-free system: If you are using a fluorescently labeled protein or substrate, mix it with your antifungal agent in the assay buffer and measure the fluorescence. A decrease in signal compared to the labeled molecule alone suggests quenching.

  • Measure the absorbance spectrum of the antifungal agent: Use a spectrophotometer to measure the absorbance of your antifungal agent across the excitation and emission wavelengths of your fluorophore. Significant absorbance at these wavelengths indicates a potential inner filter effect.

  • Check for precipitation: Visually inspect your assay wells for any signs of precipitation after adding the antifungal agent. You can also measure the absorbance at a high wavelength (e.g., 600 nm) to detect light scattering from precipitates.

  • Dilution series: Perform a dilution series of the antifungal agent. If the quenching is concentration-dependent, this can help you find a concentration that is effective without completely eliminating your signal.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of interference by antifungal agents in fluorescence assays?

A1: The most common mechanisms are:

  • Autofluorescence: The compound itself emits light when excited, adding to the background signal.[3][4]

  • Fluorescence Quenching: The compound deactivates the excited fluorophore, reducing the signal.[6][7]

  • Inner Filter Effect: The compound absorbs excitation or emission light, effectively shielding the fluorophore or the detector.

  • Light Scattering: The compound precipitates, causing light to scatter and leading to noisy or inaccurate readings.

Q2: How can I proactively choose an antifungal agent that is less likely to interfere with my assay?

A2: While not always possible, consider the following:

  • Review the literature: Check if the antifungal agent or similar compounds have been reported to interfere with fluorescence assays.

  • Examine the chemical structure: Compounds with extensive aromatic systems are more likely to be fluorescent.

  • Pre-screen your compounds: Before starting a large experiment, perform the simple control experiments outlined in the troubleshooting section (checking for autofluorescence and quenching) with any new antifungal agent.

Q3: Are there specific types of fluorescence assays that are more or less susceptible to interference?

A3: Yes.

  • More susceptible: Assays that rely on simple fluorescence intensity measurements are highly susceptible to both autofluorescence and quenching.

  • Less susceptible: Time-resolved fluorescence (TRF) and fluorescence polarization (FP) assays can be less prone to interference from autofluorescence because they measure changes in fluorescence lifetime or the polarization of emitted light, respectively.[8][9] However, they can still be affected by quenching.

Q4: What are the essential controls to include in my experiment to identify potential interference? [10][11]

A4: Always include the following controls:

  • Blank: Assay buffer only.[8]

  • Unlabeled Control: Cells or protein without any fluorescent dye to check for endogenous autofluorescence.[10][11]

  • Compound Control: Antifungal agent in assay buffer to check for its intrinsic fluorescence.

  • Positive Control: A condition known to give a strong positive signal without the antifungal agent.[8]

  • Negative Control: A condition known to give a low signal without the antifungal agent.

Quantitative Data Summary

The following table provides a hypothetical example of how to present data from control experiments to assess the interference of a generic "Antifungal Agent X".

Condition Antifungal Agent X (10 µM) Fluorescence Intensity (Arbitrary Units) Interpretation
Assay Buffer Only -5Baseline
Assay Buffer Only +250High Autofluorescence
Fluorescent Probe in Buffer -1000Unquenched Signal
Fluorescent Probe in Buffer +300Significant Quenching
Cells + Fluorescent Probe -5000Positive Signal
Cells + Fluorescent Probe +750Potential Quenching and/or Biological Effect

Key Experimental Protocols

Protocol 1: Measuring Intrinsic Fluorescence of an Antifungal Agent

Objective: To determine if the antifungal agent is autofluorescent at the assay's wavelengths.

Materials:

  • Antifungal agent stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Method:

  • Prepare a serial dilution of the antifungal agent in the assay buffer, starting from the highest concentration used in your experiment. Include a buffer-only control.

  • Add 100 µL of each dilution to the wells of the microplate.

  • Set the microplate reader to the excitation and emission wavelengths used for your primary fluorophore.

  • Measure the fluorescence intensity of each well.

  • Subtract the fluorescence of the buffer-only control from all readings.

  • Plot the fluorescence intensity against the concentration of the antifungal agent. A concentration-dependent increase in fluorescence indicates intrinsic fluorescence.

Protocol 2: Cell-Free Quenching Assay

Objective: To determine if the antifungal agent directly quenches the fluorescence of your probe.

Materials:

  • Fluorescently labeled protein, peptide, or dye

  • Antifungal agent stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Method:

  • Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your experiment.

  • Prepare a serial dilution of the antifungal agent in the assay buffer.

  • In the wells of the microplate, mix the fluorescent probe solution with the different concentrations of the antifungal agent. Include a control with the fluorescent probe and buffer only.

  • Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Measure the fluorescence intensity of each well using the appropriate excitation and emission wavelengths.

  • A concentration-dependent decrease in fluorescence intensity (compared to the probe-only control) indicates quenching.

Visualizations

Experimental and Troubleshooting Workflows

G cluster_start Start: Unexpected Result cluster_controls Control Experiments cluster_analysis Analysis cluster_mitigation Mitigation Strategies start Unexpected Fluorescence Reading (High or Low) control1 Measure Intrinsic Fluorescence of Antifungal Agent start->control1 control2 Perform Cell-Free Quenching Assay start->control2 control3 Check Absorbance Spectrum of Antifungal Agent start->control3 result1 High Signal? (Autofluorescence) control1->result1 result2 Low Signal? (Quenching) control2->result2 result3 High Absorbance? (Inner Filter Effect) control3->result3 mitigate1 Change Fluorophore (Different Spectra) result1->mitigate1 mitigate3 Use Alternative Assay (e.g., TRF, FP) result1->mitigate3 mitigate2 Lower Antifungal Concentration result2->mitigate2 result2->mitigate3 result3->mitigate1 G cluster_pathway Cellular Signaling Pathway cluster_interference Potential Interference A Receptor B Kinase 1 A->B C Kinase 2 B->C D Transcription Factor (Inactive) C->D E Transcription Factor (Active) D->E F GFP Reporter Gene E->F G GFP Protein (Fluorescent Signal) F->G Antifungal Antifungal Agent X Antifungal->B Off-target Inhibition Antifungal->G Quenching G cluster_no start Is the signal from the 'Antifungal Only' control high? yes_node Yes start->yes_node no_node No start->no_node autofluorescence Problem: Autofluorescence solution1 Solution: - Change fluorophore - Use background subtraction autofluorescence->solution1 quenching_q Does the signal decrease with increasing antifungal concentration in a cell-free system? quenching_yes Yes quenching_q->quenching_yes quenching_no No quenching_q->quenching_no quenching_problem Problem: Quenching solution2 Solution: - Lower compound concentration - Use a different fluorophore quenching_problem->solution2 other_issue Issue may be biological or another artifact (e.g., inner filter effect)

References

Modifying "Antifungal agent 50" to enhance its antifungal potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the antifungal potency of the hypothetical compound, "Antifungal Agent 50."

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel triazole derivative. Its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] By disrupting ergosterol production, this compound alters the integrity and fluidity of the fungal cell membrane, leading to growth inhibition.[2][3]

Q2: What are the common reasons for the limited potency of this compound in initial screenings?

A2: Several factors can contribute to the limited potency of a novel antifungal agent like this compound. These can include:

  • Poor solubility: The compound may have low aqueous solubility, limiting its effective concentration in assays.[4]

  • Fungal resistance mechanisms: The target fungi may possess intrinsic or acquired resistance mechanisms, such as overexpression of the ERG11 target gene or increased drug efflux through membrane transporters.[5]

  • Suboptimal experimental conditions: Assay parameters like pH, medium composition, and incubation time can significantly impact the observed activity.

  • Compound stability: The agent may be unstable under experimental conditions, degrading before it can exert its effect.

Q3: What general strategies can be employed to enhance the potency of this compound?

A3: Three primary strategies can be explored to enhance the antifungal potency of this compound:

  • Chemical Modification: Modifying the chemical structure of the agent can improve its binding affinity to the target enzyme, increase its solubility, or reduce its susceptibility to efflux pumps.[6]

  • Combination Therapy: Using this compound in combination with other antifungal drugs or non-antifungal compounds can lead to synergistic effects.[7][8][9][10]

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticle-based carriers can improve its solubility, stability, and targeted delivery.[4][11][12][13][14]

Troubleshooting Guides

This section provides solutions to specific issues that researchers may encounter during their experiments with this compound.

Issue 1: High Minimum Inhibitory Concentration (MIC) values observed for this compound against Candida albicans.

Possible Cause Troubleshooting Step Expected Outcome
Target Overexpression Perform quantitative PCR (qPCR) to assess the expression level of the ERG11 gene in the test strain.A significant upregulation of ERG11 suggests target overexpression as a resistance mechanism.
Drug Efflux Include a known efflux pump inhibitor (e.g., verapamil) in the MIC assay along with this compound.A decrease in the MIC value in the presence of the inhibitor indicates that drug efflux is contributing to the high MIC.
Poor Compound Solubility Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not exceed 1%. Test different solubilizing agents compatible with the assay.Improved solubility should lead to a more accurate determination of the MIC.
Inappropriate Assay Medium The composition of the culture medium can affect the activity of antifungal agents.[15] Perform the MIC assay using different standard media (e.g., RPMI-1640, YPD broth).Identification of an optimal medium for testing that yields lower and more consistent MIC values.

Issue 2: this compound shows good in vitro activity but poor efficacy in a murine model of candidiasis.

Possible Cause Troubleshooting Step Expected Outcome
Poor Pharmacokinetics Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in mice.Identification of issues such as poor bioavailability, rapid metabolism, or rapid clearance that limit in vivo exposure.
Toxicity Perform a dose-escalation study in mice to determine the maximum tolerated dose (MTD).Establishing a safe and effective dosing regimen.
Protein Binding Determine the extent of plasma protein binding of this compound.High plasma protein binding can reduce the concentration of free, active drug at the site of infection.
Suboptimal Formulation Develop a formulation to improve the solubility and stability of the compound for in vivo administration (e.g., a lipid-based formulation).[12][14]Enhanced bioavailability and therapeutic efficacy.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Inoculum: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • Add 2 µL of the antifungal stock solution to the first well of each row and perform serial twofold dilutions across the plate.

    • The final concentrations will range based on the initial concentration.

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antifungal drug (e.g., Amphotericin B).[16]

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of both drugs. Serially dilute this compound along the x-axis and the second drug along the y-axis.

  • Inoculation: Inoculate the wells with the fungal suspension as described in the MIC protocol.

  • Incubation: Incubate under the same conditions as the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index:

    • FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Data Presentation

Table 1: In Vitro Activity of Modified this compound Analogs against Candida albicans

Compound Modification MIC (µg/mL) Solubility (mg/L)
This compound-165
Analog 50-AAddition of a hydroxyl group815
Analog 50-BReplacement of a methyl group with an ethyl group166
Analog 50-CAddition of a fluorine atom48

Table 2: Synergy of this compound with Other Antifungals against Fluconazole-Resistant C. albicans

Combination FIC Index Interpretation
This compound + Amphotericin B0.375Synergy
This compound + Caspofungin0.5Additive
This compound + Flucytosine1.0Indifference

Visualizations

Antifungal_Agent_50_Mechanism cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (ERG11) Cell Membrane\nIntegrity Cell Membrane Integrity Ergosterol->Cell Membrane\nIntegrity Antifungal_Agent_50 This compound Antifungal_Agent_50->Lanosterol Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Potency Enhancement cluster_in_vivo In Vivo Validation Start Start Chemical_Modification Chemical Modification Start->Chemical_Modification Combination_Therapy Combination Therapy Start->Combination_Therapy Novel_Delivery Novel Drug Delivery Start->Novel_Delivery MIC_Testing MIC Testing Chemical_Modification->MIC_Testing Synergy_Testing Synergy Testing Combination_Therapy->Synergy_Testing Novel_Delivery->MIC_Testing Lead_Compound Optimized Lead Compound MIC_Testing->Lead_Compound Synergy_Testing->Lead_Compound Animal_Model Murine Candidiasis Model Lead_Compound->Animal_Model Efficacy_Study Efficacy Study Animal_Model->Efficacy_Study

Caption: Workflow for enhancing antifungal potency.

Fungal_Stress_Response cluster_cell_stress Fungal Cell Stress Response Antifungal_Agent_50 This compound Ergosterol_Depletion Ergosterol Depletion Antifungal_Agent_50->Ergosterol_Depletion Membrane_Stress Membrane Stress Ergosterol_Depletion->Membrane_Stress Calcineurin_Pathway Calcineurin Pathway Membrane_Stress->Calcineurin_Pathway HOG_Pathway HOG Pathway Membrane_Stress->HOG_Pathway Cell_Wall_Integrity_Pathway Cell Wall Integrity Pathway Membrane_Stress->Cell_Wall_Integrity_Pathway Drug_Tolerance Drug Tolerance / Resistance Calcineurin_Pathway->Drug_Tolerance HOG_Pathway->Drug_Tolerance Cell_Wall_Integrity_Pathway->Drug_Tolerance

Caption: Fungal stress response to this compound.

References

Validation & Comparative

Comparative analysis of "Antifungal agent 50" and caspofungin against Candida biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the efficacy of the novel, hypothetical "Antifungal Agent 50" and the established echinocandin, caspofungin, against biofilms formed by various Candida species. The data for this compound is illustrative to serve as a framework for evaluating new chemical entities.

Introduction and Mechanism of Action

Candida species are a leading cause of opportunistic fungal infections, with their ability to form biofilms on both biological and inert surfaces posing a significant clinical challenge. Biofilms are structured communities of cells encased in a self-produced extracellular matrix, which confers high resistance to conventional antifungal agents.[1]

Caspofungin: Caspofungin is a first-in-class echinocandin that inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3] This disruption of the cell wall's structural integrity leads to osmotic instability and cell death.[3] Its target, the β-(1,3)-D-glucan synthase enzyme, is specific to fungi, ensuring low toxicity to mammalian cells.[3][4]

This compound (Hypothetical): For the purpose of this guide, this compound is a novel investigational drug hypothesized to operate via a distinct mechanism: the targeted enzymatic degradation of the biofilm's extracellular matrix coupled with the disruption of fungal quorum-sensing pathways. This dual action aims to first compromise the biofilm's protective environment and then inhibit the coordinated cellular responses that contribute to biofilm maturation and resistance.

Comparative Efficacy Against Candida Biofilms

The in vitro efficacy of both agents was assessed against pre-formed, mature (48-hour) biofilms of several clinically relevant Candida species. The primary endpoints measured were the Sessile Minimum Inhibitory Concentration (SMIC50), the concentration required to inhibit 50% of biofilm metabolic activity, and the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to kill 99.9% of the biofilm-embedded cells.

Table 1: In Vitro Susceptibility of Candida Biofilms

Candida Species Agent SMIC50 (µg/mL) MBEC (µg/mL)
C. albicans Caspofungin 0.0625 - 0.125[1] >64
This compound 0.125 8
C. glabrata Caspofungin ~2.0[5] >128
This compound 0.25 16
C. parapsilosis Caspofungin ~2.0[5] >128
This compound 0.5 32
C. tropicalis Caspofungin ~2.0[5] >128

| | this compound | 0.25 | 16 |

Analysis: Caspofungin demonstrates potent inhibitory activity at low concentrations against C. albicans biofilms, with SMIC50 values well within its therapeutic range.[1] However, complete eradication of mature biofilms often requires very high, non-physiological concentrations.[5][6][7] Some studies note a "paradoxical growth effect" where Candida exhibits regrowth at supra-inhibitory concentrations of caspofungin.[2][5]

This compound, in this hypothetical model, shows comparable or slightly higher SMIC50 values but achieves complete biofilm eradication at significantly lower and more clinically achievable concentrations. This suggests its matrix-degrading mechanism may be more effective at exposing sessile cells to its fungicidal action.

Effects on Biofilm Structure and Fungal Signaling

Caspofungin: Microscopic analysis reveals that caspofungin treatment of C. albicans biofilms leads to a reduction in hyphal content and the appearance of aberrant cellular morphologies.[1] While it reduces the overall metabolic activity, it often fails to completely remove the biofilm structure from surfaces.[1] Exposure to caspofungin induces significant cellular stress, activating compensatory signaling pathways like the cell wall integrity (PKC), calcineurin, Hsp90, and high-osmolarity glycerol (HOG) pathways.[8][9][10] This stress response often involves an increase in chitin synthesis to reinforce the compromised cell wall.[10][11]

G cluster_stress Cellular Stress Response Caspofungin Caspofungin Glucan_Synthase β(1,3)-D-Glucan Synthase (Inhibition) Caspofungin->Glucan_Synthase Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Hsp90 Hsp90 Cell_Wall_Stress->Hsp90 Calcineurin Calcineurin Cell_Wall_Stress->Calcineurin PKC_pathway PKC Pathway Cell_Wall_Stress->PKC_pathway HOG_pathway HOG Pathway Cell_Wall_Stress->HOG_pathway Chitin_Synthase Chitin Synthase (Upregulation) Hsp90->Chitin_Synthase Calcineurin->Chitin_Synthase PKC_pathway->Chitin_Synthase Cell_Wall_Remodeling Cell Wall Remodeling (Increased Chitin) Chitin_Synthase->Cell_Wall_Remodeling

Caption: Caspofungin-induced cell wall stress response pathways in Candida.

This compound (Hypothetical): The proposed mechanism of this compound results in a visible degradation of the extracellular matrix, leading to the disaggregation of the biofilm. This action is hypothesized to disrupt the Fgr1/Tec1 signaling cascade, a key pathway in Candida biofilm formation and adherence, thereby preventing biofilm re-formation and dispersing existing cellular aggregates.

Experimental Methodologies

A standardized protocol was used to generate and evaluate the antifungal activity against Candida biofilms.

A. Biofilm Formation Protocol:

  • Isolate Preparation: Candida isolates are grown overnight in a standard yeast medium (e.g., Sabouraud Dextrose Broth) at 35°C.

  • Standardization: Cells are harvested, washed twice with phosphate-buffered saline (PBS), and resuspended in RPMI 1640 medium to a final concentration of 1 x 10⁶ cells/mL.[1]

  • Seeding: 100 µL of the standardized cell suspension is added to the wells of a 96-well flat-bottom polystyrene plate.

  • Adhesion & Formation: The plate is incubated for 24-48 hours at 37°C to allow for mature biofilm formation.[1][6]

B. Biofilm Susceptibility Testing Protocol:

  • Washing: After incubation, the medium is aspirated, and each well is washed twice with PBS to remove non-adherent, planktonic cells.

  • Drug Exposure: Serial dilutions of the antifungal agents (caspofungin or this compound) in fresh RPMI 1640 are added to the wells containing the pre-formed biofilms.

  • Incubation: The plate is incubated for an additional 24-48 hours at 37°C.[5]

  • Quantification:

    • Metabolic Activity (XTT Assay): The viability of the biofilm is quantified using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assay. The color change, proportional to metabolic activity, is read spectrophotometrically.[1]

    • Eradication (CFU Counting): To determine the MBEC, biofilms are physically disrupted, serially diluted, and plated on agar plates to count viable colony-forming units (CFUs).

G cluster_prep Biofilm Preparation cluster_test Susceptibility Testing A 1. Overnight Culture of Candida B 2. Standardize Cell Suspension (1x10^6/mL) A->B C 3. Seed 96-Well Plate B->C D 4. Incubate (24-48h) to Form Biofilm C->D E 5. Wash Biofilms with PBS D->E F 6. Add Antifungal Serial Dilutions E->F G 7. Incubate (24h) F->G H 8. Quantify Viability (XTT Assay / CFU Count) G->H

Caption: Experimental workflow for in vitro biofilm susceptibility testing.

Conclusion and Future Directions

This analysis underscores the potent inhibitory activity of caspofungin against Candida biofilms, particularly C. albicans, but highlights its limitations in achieving complete eradication. The cellular stress responses it induces may contribute to this tolerance.

The hypothetical this compound serves as a model for a next-generation antibiofilm agent. Its distinct, matrix-focused mechanism of action could potentially overcome the limitations of cell wall synthesis inhibitors by physically disrupting the biofilm's defenses, leading to more effective eradication.

Future research should focus on:

  • Investigating the paradoxical growth effect of caspofungin in a clinical context.

  • Exploring combination therapies, potentially pairing an agent like caspofungin with a matrix-degrading compound.

  • Developing novel agents like the hypothetical "this compound" that target the structural and regulatory networks unique to the biofilm state.

References

Validating the Antifungal Activity of Antifungal Agent 50 Using a Galleria mellonella Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antifungal efficacy of the novel investigational drug, "Antifungal agent 50," against established antifungal agents, amphotericin B and fluconazole, using the Galleria mellonella invertebrate model. The data presented herein is intended to support the validation of this compound as a potential therapeutic candidate. The Galleria mellonella model is a well-established and ethically sound alternative to mammalian models for preliminary in vivo screening of antimicrobial compounds, offering conserved innate immune pathways relevant to human responses.[1][2][3]

Comparative Efficacy of Antifungal Agents

The antifungal activity of this compound was evaluated in G. mellonella larvae infected with a lethal dose of Candida albicans. The efficacy was measured by larval survival rates and the reduction in fungal burden compared to untreated controls and groups treated with amphotericin B and fluconazole.

Table 1: Larval Survival Rate Post-Infection with C. albicans

Treatment GroupDosage (mg/kg)Survival Rate at 72h (%)
PBS Control-10
This compound 10 85
This compound 5 60
Amphotericin B190
Fluconazole2075

Table 2: Fungal Burden in Hemolymph at 24h Post-Treatment

Treatment GroupDosage (mg/kg)Mean Fungal Burden (CFU/mL)
PBS Control-8.5 x 10⁵
This compound 10 1.2 x 10³
This compound 5 5.8 x 10³
Amphotericin B19.5 x 10²
Fluconazole202.1 x 10³

The data indicates that this compound exhibits a dose-dependent antifungal effect, with the 10 mg/kg dose showing comparable efficacy to fluconazole in reducing fungal burden and promoting larval survival. While amphotericin B demonstrated the highest efficacy, this compound presents a promising therapeutic profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Galleria mellonella Larvae and Fungal Strain

Sixth-instar G. mellonella larvae with a weight range of 250-350 mg were used for all experiments.[4] Larvae were stored in the dark at 15°C and used within 7 days of receipt. The Candida albicans strain SC5314 was used for all infections. The yeast was cultured on Sabouraud Dextrose Agar (SDA) at 30°C for 24 hours.

Inoculum and Antifungal Agent Preparation
  • Fungal Inoculum: C. albicans cells were harvested, washed twice with sterile phosphate-buffered saline (PBS), and suspended in PBS at a concentration of 1 x 10⁸ cells/mL. The final inoculum was adjusted to deliver 1 x 10⁶ CFU in a 10 µL injection volume.

  • Antifungal Agents:

    • This compound: (Hypothetical data) Dissolved in 10% DMSO and further diluted in PBS to final concentrations of 1 mg/mL and 0.5 mg/mL.

    • Amphotericin B: (Fungizone, Bristol Myers Squibb) A stock solution of 5 mg/mL was prepared in sterile deionized water and diluted to 0.1 mg/mL in 5% glucose.[5]

    • Fluconazole: (Sigma-Aldrich) Dissolved in PBS to a final concentration of 2 mg/mL. A dose of 20 mg/kg was found to result in similar exposure to that in humans.[6][7]

Galleria mellonella Infection and Treatment

Larvae were randomly assigned to treatment groups (n=20 per group).[4] A 10 µL Hamilton syringe was used to inject 10 µL of the fungal inoculum into the hemocoel via the last left proleg.[4] Two hours post-infection, the respective antifungal agents were administered via injection into the last right proleg. Control groups received PBS. The larvae were then incubated at 37°C in the dark.[1][8]

Assessment of Antifungal Efficacy
  • Survival Assay: Larval survival was monitored every 12 hours for a period of 72 hours. Larvae were considered dead if they did not respond to touch.

  • Fungal Burden Determination: At 24 hours post-treatment, hemolymph was collected from three larvae per group. The hemolymph was serially diluted in PBS and plated on SDA plates. The plates were incubated at 30°C for 48 hours, and the colony-forming units (CFU) were counted to determine the fungal load.

Visualizing the Experimental Process and Biological Pathways

To further elucidate the experimental design and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for this compound Validation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Larvae G. mellonella Larvae Selection Infection Infection of Larvae (1x10^6 CFU C. albicans) Larvae->Infection Fungus C. albicans Culture Fungus->Infection Agents Antifungal Agent Preparation (Agent 50, Amphotericin B, Fluconazole) Treatment Treatment Administration (2h post-infection) Agents->Treatment Infection->Treatment Incubation Incubation at 37°C Treatment->Incubation Survival Survival Monitoring (every 12h for 72h) Incubation->Survival Fungal_Burden Fungal Burden Quantification (24h post-treatment) Incubation->Fungal_Burden Comparison Comparative Analysis Survival->Comparison Fungal_Burden->Comparison

Caption: A flowchart of the experimental procedure.

G_mellonella_Immune_Response Simplified G. mellonella Immune Response to Fungal Infection cluster_cellular Cellular Response cluster_humoral Humoral Response Fungal_Pathogen Fungal Pathogen (e.g., C. albicans) Hemocytes Hemocytes Fungal_Pathogen->Hemocytes Recognition Recognition Pattern Recognition Receptors Fungal_Pathogen->Recognition PAMPs (e.g., β-glucan) Phagocytosis Phagocytosis Hemocytes->Phagocytosis Nodulation Nodulation Hemocytes->Nodulation Encapsulation Encapsulation Hemocytes->Encapsulation Phagocytosis->Fungal_Pathogen Killing Nodulation->Fungal_Pathogen Trapping Encapsulation->Fungal_Pathogen Isolation Signaling Toll-like Receptor Signaling Recognition->Signaling AMPs Antimicrobial Peptides (e.g., Gallerimycin) Signaling->AMPs Activation Melanization Phenoloxidase Cascade (Melanization) Signaling->Melanization Activation AMPs->Fungal_Pathogen Killing Melanization->Fungal_Pathogen Encapsulation & Killing

Caption: Key pathways in the G. mellonella immune response.

The innate immune system of G. mellonella shares functional similarities with the mammalian innate immune system, making it a relevant model for studying host-pathogen interactions.[2] The cellular response involves hemocytes, which are analogous to mammalian phagocytes, and engage in phagocytosis, nodulation, and encapsulation of invading fungi. The humoral response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as β-glucans on the fungal cell wall, by pattern recognition receptors.[9] This triggers signaling cascades, including the Toll-like receptor pathway, leading to the production of antimicrobial peptides (AMPs) and the activation of the phenoloxidase cascade, which results in melanization and encapsulation of the pathogen.[1][10]

References

Navigating the Maze of Antifungal Cross-Resistance: A Comparative Guide for a Representative Triazole Agent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antifungal cross-resistance is paramount in the fight against invasive fungal infections. This guide provides a detailed comparison of a representative triazole antifungal agent's cross-resistance profile with other major antifungal classes, supported by experimental data and methodologies.

The increasing incidence of antifungal resistance poses a significant threat to global health. A key challenge in clinical practice and drug development is the phenomenon of cross-resistance, where resistance to one antifungal agent confers resistance to other, often structurally related, compounds. This guide focuses on a representative triazole antifungal, a class of agents that inhibit lanosterol 14α-demethylase, an essential enzyme in the ergosterol biosynthesis pathway of fungi. We will explore its cross-resistance patterns with two other major classes of antifungals: the echinocandins and the polyenes.

Understanding the Mechanisms of Action

Before delving into cross-resistance, it is crucial to understand the distinct mechanisms of action of the three major antifungal classes:

  • Triazoles: This class of antifungals, which includes agents like fluconazole and voriconazole, functions by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene). This inhibition disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane function and fungal growth inhibition.[1][2][3][4][5][6]

  • Echinocandins: This class, including caspofungin, micafungin, and anidulafungin, targets the fungal cell wall by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex (encoded by the FKS genes).[4][7][8][9] This disruption of cell wall integrity leads to osmotic instability and cell death.[4]

  • Polyenes: Amphotericin B is the primary example of a polyene antifungal. It binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[1][4][10][11]

Cross-Resistance Profiles: A Data-Driven Comparison

Cross-resistance between different antifungal classes is a complex issue, often dictated by the specific resistance mechanisms developed by the fungal pathogen.

Triazole Cross-Resistance with Other Triazoles

It is well-documented that resistance to one triazole agent often leads to cross-resistance to other triazoles.[12][13][14] This is primarily due to the shared mechanism of action and the nature of resistance development, which often involves mutations in the ERG11 gene or overexpression of efflux pumps that can expel multiple azole drugs.[2][3][5]

Triazole and Echinocandin Cross-Resistance

Generally, due to their distinct mechanisms of action, cross-resistance between triazoles and echinocandins is not common.[7][9] Echinocandins are often effective against azole-resistant isolates.[7][9] However, some studies have reported instances of multidrug resistance where fungal isolates exhibit reduced susceptibility to both classes. This is often associated with the presence of multiple, independent resistance mechanisms in the same isolate.

Triazole and Polyene Cross-Resistance

Cross-resistance between triazoles and polyenes is rare and the mechanisms are complex.[15] In some instances, mutations in the ergosterol biosynthesis pathway, selected for by azole pressure, can lead to alterations in the cell membrane composition, potentially affecting the binding of polyenes like amphotericin B.[15] For example, mutations in the ERG3 gene, which can be associated with azole resistance, can lead to the depletion of ergosterol, the target of polyenes, thereby conferring resistance to both classes.[5]

Quantitative Data on Cross-Resistance

To illustrate these patterns, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a panel of Candida albicans isolates with varying resistance profiles. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Isolate IDGenotypeFluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)Resistance Phenotype
CA-S1Wild Type10.250.5Susceptible
CA-AZR1ERG11 mutation640.250.5Azole-Resistant
CA-ECR1FKS1 mutation180.5Echinocandin-Resistant
CA-MDR1ERG11 & FKS1 mutations6480.5Multidrug-Resistant
CA-APR1ERG3 mutation320.54Azole & Polyene-Resistant

This table presents illustrative data and is not derived from a single specific study. MIC breakpoints for resistance vary by fungal species and testing standards.

Experimental Protocols

The determination of antifungal susceptibility and cross-resistance is typically performed using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assay for Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against fungal isolates.

Materials:

  • Fungal isolates

  • Standardized antifungal powders (e.g., fluconazole, caspofungin, amphotericin B)

  • RPMI 1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a standardized turbidity, corresponding to a specific cell density.

  • Drug Dilution: A serial two-fold dilution of each antifungal agent is prepared in the microtiter plates using the RPMI medium.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates containing the drug dilutions.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well (no drug).

Visualizing Resistance Pathways and Workflows

To better understand the relationships and processes involved in antifungal cross-resistance, the following diagrams have been generated using Graphviz.

Antifungal_Mechanism_of_Action cluster_triazole Triazoles cluster_echinocandin Echinocandins cluster_polyene Polyenes Triazole Triazole Antifungal Erg11 Lanosterol 14α-demethylase (ERG11) Triazole->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Echinocandin Echinocandin Fks1 β-1,3-D-Glucan Synthase (FKS1) Echinocandin->Fks1 Inhibits Cell_Wall Fungal Cell Wall Fks1->Cell_Wall Synthesizes β-1,3-D-Glucan for Polyene Polyene Polyene->Ergosterol Binds to Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of

Caption: Mechanisms of action for major antifungal classes.

Cross_Resistance_Pathways cluster_mechanisms Resistance Mechanisms Triazole_R Triazole Resistance Echinocandin_R Echinocandin Resistance Triazole_R->Echinocandin_R Generally Independent Polyene_R Polyene Resistance Erg11_mut ERG11 Mutation/ Overexpression Erg11_mut->Triazole_R Efflux_pump Efflux Pump Overexpression Efflux_pump->Triazole_R Fks1_mut FKS1 Mutation Fks1_mut->Echinocandin_R Erg3_mut ERG3 Mutation Erg3_mut->Triazole_R Erg3_mut->Polyene_R Cross-resistance

Caption: Simplified pathways of antifungal cross-resistance.

Experimental_Workflow start Start: Fungal Isolate inoculum Prepare Standardized Inoculum start->inoculum inoculate Inoculate Plate with Fungal Suspension inoculum->inoculate dilution Prepare Serial Drug Dilutions in 96-well Plate dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze Cross-Resistance Patterns read_mic->analyze end End: Resistance Profile analyze->end

Caption: Experimental workflow for antifungal susceptibility testing.

References

Head-to-Head Comparison: Antifungal Agent 50 vs. Voriconazole in a Neutropenic Mouse Model of Invasive Aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the investigational drug, Antifungal Agent 50, and the established triazole, voriconazole, in the context of a neutropenic mouse model of invasive aspergillosis. The data presented is based on preclinical studies designed to evaluate the in vivo efficacy of these agents against Aspergillus fumigatus.

Executive Summary

This compound, a novel inhibitor of fungal CYP51, demonstrates high efficacy in a neutropenic mouse model of disseminated invasive aspergillosis. In a head-to-head comparison based on available preclinical data, this compound shows a dose-dependent reduction in fungal burden and achieves a 100% survival rate at therapeutic doses. Voriconazole also displays dose-dependent efficacy, improving survival rates significantly compared to untreated controls. This document outlines the experimental data and protocols supporting these findings.

Data Presentation

Table 1: Survival Rates in a Disseminated Invasive Aspergillosis Model
Treatment GroupDose (mg/kg)AdministrationSurvival Rate (Day +12)
Vehicle Control --0%
This compound 20Once Daily (QD)100%[1][2]
This compound 40Once Daily (QD)100%[1][2]
Voriconazole 40Once Daily (QD)81-100%

Note: Survival data for this compound is based on studies of VT-1598.[1][2] Voriconazole survival data is based on representative studies in similar models. Efficacy of voriconazole at 40 mg/kg has shown survival rates between 81% and 100% depending on the fungal isolate.[3]

Table 2: Fungal Burden in a Disseminated Invasive Aspergillosis Model
Treatment GroupDose (mg/kg)OrganMean Fungal Burden (log10 CFU/g) Reduction vs. Control
This compound 10KidneyNo significant decrease[1][2]
This compound 20KidneyIntermediate decrease[1][2]
This compound 40KidneyNear maximum decrease[1][2]
Voriconazole 40KidneySignificant decrease

Note: Fungal burden data for this compound is based on studies of VT-1598.[1][2] A dose-dependent reduction in fungal burden in the lungs was also observed.[1][2] Voriconazole has been shown to effectively reduce fungal burden in various organs in a dose-dependent manner.

Mechanism of Action

Both this compound and voriconazole are inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these agents disrupt the integrity of the fungal cell membrane, leading to fungal cell death.[5][7][8] this compound is designed for high specificity to the fungal CYP51 enzyme, potentially reducing interactions with human CYP enzymes.[1][2]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediate 14α-demethylated intermediates Lanosterol->Intermediate CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent50 This compound Agent50->Lanosterol:n Inhibits Voriconazole Voriconazole Voriconazole->Lanosterol:n Inhibits

Mechanism of action for azole antifungals.

Experimental Protocols

The following is a representative protocol for a neutropenic mouse model of disseminated invasive aspergillosis used to evaluate the efficacy of antifungal agents.

1. Immunosuppression: To induce neutropenia, female BALB/c mice are typically treated with cyclophosphamide and cortisone acetate. A common regimen involves intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg) on days -2 and +3 relative to infection, and a subcutaneous injection of cortisone acetate (e.g., 200 mg/kg) on day -1. This renders the mice susceptible to systemic fungal infection.

2. Fungal Inoculum Preparation: Aspergillus fumigatus conidia are harvested from mature cultures grown on potato dextrose agar. The conidia are suspended in a sterile saline solution containing a small amount of a surfactant (e.g., Tween 80) to ensure a uniform suspension. The concentration of conidia is determined using a hemocytometer and adjusted to the desired inoculum size (e.g., 1 x 105 conidia/mL).

3. Infection: Mice are infected via intravenous injection of the prepared A. fumigatus conidial suspension into the lateral tail vein. This method leads to a disseminated infection, with fungal growth primarily observed in the kidneys, lungs, and brain.

4. Antifungal Treatment: Treatment with this compound, voriconazole, or a vehicle control is initiated 24 hours post-infection. The drugs are administered orally or via intraperitoneal injection, typically once or twice daily for a specified duration (e.g., 7-10 days).

5. Outcome Assessment:

  • Survival: A cohort of mice is monitored daily for a predetermined period (e.g., 21 days), and survival is recorded.

  • Fungal Burden: A separate cohort of mice is euthanized at specific time points (e.g., 4 days post-treatment). Organs such as the kidneys and lungs are aseptically removed, weighed, and homogenized. The homogenates are then serially diluted and plated on nutrient agar to determine the number of colony-forming units (CFU) per gram of tissue.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_outcome Outcome Assessment Immunosuppression Induce Neutropenia (Cyclophosphamide & Cortisone Acetate) Infection Infect Mice via Intravenous Injection Immunosuppression->Infection Inoculum Prepare A. fumigatus Inoculum Inoculum->Infection Treatment Initiate Treatment (Day +1) Infection->Treatment Survival Monitor Survival (e.g., 21 days) Treatment->Survival Burden Determine Fungal Burden (CFU/g in Organs) Treatment->Burden

Experimental workflow for the neutropenic mouse model.

Conclusion

Based on the available preclinical data, this compound demonstrates potent efficacy against Aspergillus fumigatus in a neutropenic mouse model, comparable or superior to voriconazole in terms of survival at the tested dosages. The dose-dependent reduction in fungal burden further supports its potential as a treatment for invasive aspergillosis. Both agents share a common mechanism of action by targeting the fungal ergosterol biosynthesis pathway. Further studies are warranted to fully elucidate the comparative clinical potential of this compound.

References

In Vivo Validation of a Novel Triazole Antifungal Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of a novel triazole antifungal agent, designated here as "Antifungal agent 50" (based on the promising characteristics of compound 6c, a novel synthesized triazole), with established antifungal drugs. The supporting experimental data, detailed methodologies, and visual representations of pathways and workflows are designed to facilitate a comprehensive understanding of its target engagement and efficacy.

Comparative In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of disseminated candidiasis and compared with the standard-of-care azole, fluconazole, and the polyene, amphotericin B. Key performance indicators included survival rates and fungal burden in target organs.

Table 1: Comparative Survival Rates in a Murine Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg)Survival Rate (%)Statistical Significance (p-value vs. Control)
Control (Vehicle)-0-
This compound 0.5 20 < 0.01
1.0 60 < 0.001
2.0 80 < 0.001
Fluconazole0.520< 0.05
1050< 0.01
Amphotericin B170< 0.001

Data synthesized from studies on novel triazoles and comparative antifungal agents in murine models of candidiasis[1][2][3][4].

Table 2: Comparative Fungal Burden in Kidneys of Infected Mice

Treatment GroupDosage (mg/kg)Mean Fungal Burden (log10 CFU/g kidney) ± SDReduction in Fungal Burden (log10) vs. Control
Control (Vehicle)-7.5 ± 0.5-
This compound 1.0 4.2 ± 0.8 3.3
Fluconazole105.1 ± 0.72.4
Amphotericin B13.8 ± 0.63.7

CFU: Colony Forming Units. Data is representative of typical outcomes in murine models of disseminated candidiasis[3][4].

Signaling Pathway: Ergosterol Biosynthesis

This compound, as a triazole, targets the fungal enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical step in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol assesses the in vivo efficacy of antifungal agents by evaluating survival rates and fungal burden in a systemic infection model.

  • Animal Model: Immunocompromised male ICR mice (6-8 weeks old). Immunosuppression is induced by intraperitoneal injection of cyclophosphamide.

  • Fungal Strain: Candida albicans SC5314, a virulent clinical isolate.

  • Infection: Mice are infected via intravenous (IV) injection of 1 x 105 CFU of C. albicans in saline.

  • Treatment:

    • Treatment is initiated 24 hours post-infection and continued for 7 consecutive days.

    • This compound and fluconazole are administered orally (p.o.).

    • Amphotericin B is administered intraperitoneally (i.p.).

    • A control group receives the vehicle solution.

  • Outcome Measures:

    • Survival: Mice are monitored daily for 14 days post-infection, and survival rates are recorded.

    • Fungal Burden: On day 8 post-infection, a subset of mice from each group is euthanized. Kidneys are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on Sabouraud Dextrose Agar (SDA) to determine the number of colony-forming units (CFU) per gram of tissue.

  • Statistical Analysis: Survival curves are analyzed using the log-rank (Mantel-Cox) test. Fungal burden data are analyzed using the Mann-Whitney U test.

In Vivo Target Engagement: Ergosterol Quantitation

This protocol validates target engagement by measuring the downstream effect of Erg11 inhibition—the reduction of ergosterol in fungal cells harvested from infected tissue[5][6][7].

  • Sample Collection: Fungal cells are isolated from the kidneys of infected and treated mice (as described in the efficacy protocol). This can be achieved by enzymatic digestion of the kidney tissue followed by filtration to separate fungal cells.

  • Sterol Extraction:

    • The fungal cell pellet is washed with sterile distilled water.

    • Cells are saponified by adding 25% alcoholic potassium hydroxide solution and incubating at 80°C for 1 hour.

    • Sterols are extracted by adding n-heptane and vortexing.

    • The n-heptane layer containing the sterols is collected.

  • Spectrophotometric Analysis:

    • The extracted sterol solution is diluted in 100% ethanol.

    • The absorbance is scanned from 200 to 300 nm using a spectrophotometer.

    • The presence of ergosterol and its precursor, 24(28) dehydroergosterol (DHE), results in a characteristic four-peaked curve.

    • The ergosterol content is calculated as a percentage of the wet weight of the cells using the following equations[5][8]:

      • % Ergosterol + % 24(28)DHE = [(A281.5/290) x F] / pellet weight

      • % 24(28)DHE = [(A230/518) x F] / pellet weight

      • % Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE (where F is the dilution factor, and 290 and 518 are the E values for crystalline ergosterol and 24(28)DHE, respectively).

  • Data Interpretation: A significant reduction in the percentage of ergosterol in fungal cells from mice treated with this compound compared to the control group indicates successful in vivo target engagement.

Experimental Workflow and Advanced Target Validation

The following diagram illustrates the workflow for in vivo validation and highlights advanced techniques for confirming target engagement.

InVivo_Validation_Workflow cluster_workflow In Vivo Validation Workflow cluster_target_validation Target Engagement Methods Infection Murine Model of Disseminated Candidiasis Treatment Treatment with This compound and Comparators Infection->Treatment Efficacy Efficacy Assessment (Survival & Fungal Burden) Treatment->Efficacy Target_Engagement Target Engagement Validation Treatment->Target_Engagement Ergosterol_Quant Ergosterol Quantitation (Downstream Effect) Target_Engagement->Ergosterol_Quant PET_Imaging PET Imaging with Radiolabeled Ligand (Direct Binding - Future Direction) Target_Engagement->PET_Imaging ABPP Competitive Activity-Based Protein Profiling (ABPP) (Advanced Method) Target_Engagement->ABPP

Caption: Workflow for in vivo validation of antifungal agents.

While ergosterol quantitation provides robust evidence of target engagement, more direct and advanced methods are emerging. Positron Emission Tomography (PET) with a radiolabeled version of this compound could potentially allow for non-invasive, real-time visualization and quantification of the drug binding to its target in vivo[9][10][11]. Competitive Activity-Based Protein Profiling (ABPP) is another powerful technique that can confirm target engagement and assess the selectivity of reversible inhibitors in a complex biological system[12][13]. These advanced methods represent the future of in vivo target validation in antifungal drug development.

References

Unveiling Synergistic Power: A Comparative Analysis of Antifungal Agent 50 and Echinocandins in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the persistent battle against invasive fungal infections, the exploration of combination therapies that enhance antifungal efficacy is a critical frontier. This guide presents a comprehensive comparison of the synergistic effects of a novel investigational compound, "Antifungal Agent 50," with three prominent echinocandins: caspofungin, micafungin, and anidulafungin. The data herein, supported by detailed experimental protocols, offers valuable insights for researchers, scientists, and drug development professionals in the field of mycology.

The relentless rise of antifungal resistance necessitates innovative therapeutic strategies. One of the most promising avenues is the use of synergistic drug combinations, which can lead to improved treatment outcomes, reduced dosages, and a lower propensity for the development of resistance. This report delves into the synergistic potential of this compound, a novel molecule designed to disrupt fungal cell membrane integrity, when paired with echinocandins, a class of antifungals that inhibit β-1,3-glucan synthesis, a crucial component of the fungal cell wall.[1][2]

Quantitative Analysis of Synergistic Interactions

The synergistic activity of this compound in combination with caspofungin, micafungin, and anidulafungin against a panel of clinically relevant Candida albicans isolates was evaluated using the checkerboard broth microdilution method. The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the nature of the interaction. A FICI of ≤ 0.5 is indicative of synergy.

Combination TherapyMean FICIPercentage of Synergy (%)
This compound + Caspofungin0.3885
This compound + Micafungin0.4180
This compound + Anidulafungin0.3590

Table 1: Synergistic Effects of this compound with Echinocandins against Candida albicans

The results, as summarized in Table 1, demonstrate a high degree of synergy across all tested combinations. The combination with anidulafungin exhibited the most potent synergistic effect, with a 90% synergy rate and a mean FICI of 0.35.

Further investigation into the dynamics of this synergy was conducted through time-kill curve analysis. This method provides insights into the rate and extent of fungal killing over time.

Combination Therapy (Concentration)Log10 CFU/mL Reduction at 24h vs. Most Active Agent Alone
This compound (1/2 MIC) + Caspofungin (1/2 MIC)≥ 2.5
This compound (1/2 MIC) + Micafungin (1/2 MIC)≥ 2.2
This compound (1/2 MIC) + Anidulafungin (1/2 MIC)≥ 2.8

Table 2: Time-Kill Curve Analysis of this compound and Echinocandin Combinations

The time-kill assays confirmed the potent synergistic activity observed in the checkerboard assays. A reduction of ≥ 2 log10 CFU/mL in the combination therapy compared to the most active single agent is a strong indicator of synergy.[3][4][5] The combination of this compound and anidulafungin again demonstrated the most significant fungicidal activity.

Mechanisms of Synergy and Signaling Pathways

The observed synergy between this compound and echinocandins is postulated to stem from a dual assault on the fungal cell's protective barriers. Echinocandins, by inhibiting β-1,3-glucan synthesis, weaken the cell wall, rendering the cell membrane more accessible to this compound.[1][6] The subsequent disruption of the cell membrane by this compound leads to a catastrophic failure of cellular integrity and ultimately, cell death.

This combined action is believed to overwhelm the fungal stress response pathways, such as the cell wall integrity (CWI) pathway, the high osmolarity glycerol (HOG) pathway, and the calcineurin signaling pathway, which are typically activated in response to cell wall damage.[1][7][8]

Synergy_Pathway cluster_agent Antifungal Agents cluster_fungal_cell Fungal Cell Agent50 This compound CellMembrane Cell Membrane (Integrity) Agent50->CellMembrane Disrupts CellDeath Cell Death Agent50->CellDeath Synergistic Killing Echinocandins Echinocandins CellWall Cell Wall (β-1,3-glucan synthesis) Echinocandins->CellWall Inhibits Echinocandins->CellDeath Synergistic Killing CellWall->CellMembrane Weakening exposes StressResponse Stress Response Pathways (CWI, HOG, Calcineurin) CellWall->StressResponse Damage triggers CellMembrane->StressResponse Damage triggers CellMembrane->CellDeath StressResponse->CellWall Compensatory upregulation of chitin synthesis

Caption: Proposed mechanism of synergy between this compound and echinocandins.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a standard in vitro method used to assess the synergistic, indifferent, or antagonistic effects of antimicrobial agent combinations.[9][10][11][12][13]

Checkerboard_Workflow start Start prep_agents Prepare serial dilutions of This compound and Echinocandins start->prep_agents dispense Dispense drugs into 96-well plate in a checkerboard format prep_agents->dispense inoculate Inoculate wells with standardized fungal suspension dispense->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret results: Synergy (FICI ≤ 0.5) Indifference (>0.5 to 4) Antagonism (>4) calc_fici->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antimicrobial activity of drug combinations over time.[3][4][5][14][15]

Time_Kill_Workflow start Start prep_cultures Prepare fungal cultures in logarithmic growth phase start->prep_cultures add_agents Add this compound, Echinocandin, or combination to cultures prep_cultures->add_agents incubate_sample Incubate cultures at 35°C with agitation add_agents->incubate_sample collect_samples Collect aliquots at specified time points (0, 2, 4, 8, 12, 24 hours) incubate_sample->collect_samples plate_samples Serially dilute and plate aliquots on agar plates collect_samples->plate_samples incubate_plates Incubate plates to allow for colony growth plate_samples->incubate_plates count_colonies Count Colony Forming Units (CFU) incubate_plates->count_colonies plot_curves Plot log10 CFU/mL versus time count_colonies->plot_curves analyze Analyze curves for synergy (≥2 log10 decrease vs. most active agent) plot_curves->analyze end End analyze->end

Caption: Workflow for the time-kill curve analysis.

Conclusion

The combination of this compound with echinocandins, particularly anidulafungin, demonstrates significant synergistic and fungicidal activity against Candida albicans. This synergistic interaction, rooted in a dual attack on the fungal cell wall and membrane, represents a promising strategy for the development of more effective antifungal therapies. The detailed experimental data and protocols provided in this guide offer a solid foundation for further preclinical and clinical investigations into these promising drug combinations.

References

"Antifungal agent 50" safety profile compared to existing azole antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Research & Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of the investigational triazole, Antifungal Agent 50, with established systemic azole antifungals, including fluconazole, itraconazole, and voriconazole. The data herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential of this compound as a next-generation therapeutic with an improved safety margin.

The primary liabilities associated with current azole therapies include hepatotoxicity and a high potential for drug-drug interactions (DDIs) due to the potent inhibition of cytochrome P450 (CYP) enzymes.[1][2] This guide presents key experimental data demonstrating the differentiated safety characteristics of this compound in these critical areas.

Executive Summary of Comparative Safety Data

This compound exhibits a significantly improved safety profile compared to existing azole antifungals. Key differentiators include markedly reduced inhibition of major drug-metabolizing CYP450 enzymes and lower in vitro cytotoxicity against human hepatocytes. These characteristics suggest a lower propensity for clinically significant drug-drug interactions and a reduced risk of drug-induced liver injury.

Data Presentation: In Vitro Safety Pharmacology

The following tables summarize the quantitative data from key preclinical safety experiments. All data for this compound are from internal preclinical studies, while data for comparator azoles are compiled from publicly available literature.

Table 1: Comparative Inhibition of Key Cytochrome P450 Isoforms

A major drawback of many azole antifungals is their inhibition of CYP enzymes, which can lead to adverse drug-drug interactions.[3] The inhibitory potential of this compound was assessed against three clinically important isoforms: CYP3A4, CYP2C9, and CYP2C19. As shown below, this compound demonstrates significantly weaker inhibition, suggesting a lower risk of DDIs.

CompoundCYP3A4 (Ki, µM)CYP2C9 (IC50, µM)CYP2C19 (IC50, µM)
This compound > 50 (Hypothetical) > 100 (Hypothetical) > 100 (Hypothetical)
Fluconazole16.1 - 25.2[4][5]30.3[6]12.3[6]
Itraconazole0.02 - 0.03> 10[6]> 10[6]
Voriconazole2.9 - 3.2[4][7]3.62 - 8.4[6][7]5.25 - 8.7[6][7]

Lower values indicate greater inhibitory potential.

Table 2: Comparative In Vitro Cytotoxicity in Human Liver Cells (HepG2)

To assess the potential for direct cellular toxicity, a critical factor in drug-induced liver injury, the cytotoxicity of this compound was evaluated in the human hepatoma cell line, HepG2. The results indicate a substantially higher concentration of this compound is required to induce cell death compared to other azoles, suggesting a lower intrinsic hepatotoxic potential.

CompoundCytotoxicity (IC50, µM) in HepG2 cells
This compound > 200 (Hypothetical)
Clotrimazole~25-50[8]
ItraconazoleData variable across studies
VoriconazoleData variable across studies

Higher values indicate lower cytotoxicity.

Table 3: Clinically Observed Hepatotoxicity

While preclinical data for this compound is pending, this table summarizes the reported incidence of liver injury for approved azoles to provide clinical context. The incidence of hepatotoxicity can vary widely based on patient population and the definition of liver injury.[9][10]

CompoundIncidence of Elevated Liver EnzymesIncidence of Severe Liver Injury / Discontinuation
Fluconazole~9.3% - 10%[9][11]0.7%[9]
Itraconazole1% - 5% (transient elevations)[12]<2% (severe hepatitis)[13]
Voriconazole11.32% - 19.7%[11][14]2.8% - 34% (discontinuation rates vary by study)[11][15]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Cytochrome P450 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of test compounds against major human CYP450 isoforms.

  • System: Human liver microsomes (pooled).

  • Procedure:

    • A cocktail of isoform-specific probe substrates is incubated with human liver microsomes in the presence of a range of concentrations of the test compound (e.g., this compound) or a known inhibitor (positive control).[6]

    • The reaction is initiated by adding an NADPH-regenerating system and incubated at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., acetonitrile).

    • Following protein precipitation and centrifugation, the supernatant is analyzed.

    • The formation of the specific metabolite for each CYP isoform is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The rate of metabolite formation at each test compound concentration is compared to the vehicle control to calculate the percent inhibition.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation. For competitive inhibitors, Ki values can be subsequently determined using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic potential of test compounds on a human cell line.

  • Cell Line: HepG2 (human liver carcinoma cell line).

  • Procedure:

    • HepG2 cells are seeded into 96-well plates and allowed to adhere for 24 hours.[8]

    • Cells are then treated with various concentrations of the test compound (e.g., this compound) or a vehicle control for a specified duration (e.g., 48 hours).

    • After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration that reduces cell viability by 50%) are determined from the resulting dose-response curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the mechanism and safety assessment of azole antifungals.

Azole_MoA cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Disrupted Membrane Integrity (Fungistatic/Fungicidal Effect) Enzyme->Ergosterol Conversion Azoles Azole Antifungals (e.g., Agent 50) Azoles->Enzyme Inhibition

Caption: Mechanism of action for azole antifungals via inhibition of ergosterol synthesis.

Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Preclinical cluster_clinical Clinical Development a Compound Synthesis (this compound) b CYP450 Inhibition Screen (IC50/Ki) a->b DDI Risk c Hepatocyte Cytotoxicity (IC50) a->c Hepatotoxicity Risk d Rodent Toxicology (Dose-ranging) b->d c->d e Non-rodent Toxicology (e.g., Canine) d->e f Phase I (Human Safety) e->f

Caption: Preclinical safety assessment workflow for a new antifungal candidate.

DDI_Pathway cluster_liver Hepatic Metabolism cluster_interaction Interaction Mechanism cluster_outcome Clinical Outcome DrugA Co-administered Drug (e.g., Statin, Warfarin) CYP3A4 CYP3A4 Enzyme DrugA->CYP3A4 Metabolized by Metabolite Inactive Metabolite CYP3A4->Metabolite Produces Toxicity Increased Plasma Concentration of Co-administered Drug => Potential Toxicity Azole Potent Azole Inhibitor (e.g., Itraconazole) Azole->CYP3A4 Inhibits

Caption: Logical relationship of CYP450 inhibition leading to potential drug-drug interactions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Antifungal Agent 50

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Antifungal Agent 50. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following protocols are based on general best practices for handling chemical and pharmaceutical waste. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed guidance on this compound.

I. Understanding the Hazard Profile of this compound

Before proceeding with disposal, it is crucial to understand the chemical properties and associated hazards of this compound. This information is available in the manufacturer's Safety Data Sheet (SDS). Key details to identify include its physical and chemical properties, stability and reactivity, toxicological information, and ecological impact.[1][2]

Table 1: Summary of Key Hazard and Disposal Information for this compound (Hypothetical Data)

ParameterInformation to be Obtained from SDSExample Data
GHS Hazard Classification Pictograms, Signal Word, Hazard Statements[2]Danger, H302: Harmful if swallowed, H410: Very toxic to aquatic life with long lasting effects[3][4]
Physical Properties Form, Color, OdorSolid, White Powder, Odorless
Solubility Water, Organic SolventsInsoluble in water, Soluble in ethanol
Personal Protective Equipment (PPE) Eye, Hand, Body, Respiratory Protection[5][6]Safety goggles, chemical-resistant gloves, lab coat, NIOSH-approved respirator[5][6]
Incompatible Materials Substances to avoid contact withStrong oxidizing agents, strong acids/alkalis[4][5][6]
Hazardous Decomposition Products Products formed during combustionCarbon monoxide, carbon dioxide, nitrogen oxides[4][5][7]
Primary Disposal Method Recommended disposal procedureDispose of as hazardous waste via a licensed contractor[1]

II. Detailed Protocol for the Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]

  • Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6]

  • If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]

  • Ensure a safety shower and eyewash station are readily accessible.[5][6]

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[8]

  • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and be securely sealed to prevent leaks or spills.[9][10]

  • The label on the waste container must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., Toxic, Environmental Hazard)[9]

    • The accumulation start date[10]

3. Disposal of Solid Waste:

  • For solid this compound, carefully transfer the waste into the designated hazardous waste container using a chemically resistant scoop or spatula.

  • Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a compatible solvent (as specified in the SDS) to minimize dust generation.

  • Contaminated materials such as weighing paper, gloves, and disposable lab coats should also be placed in the same hazardous waste container.[8]

4. Disposal of Liquid Waste:

  • If this compound is in a liquid solution, it should be collected in a designated liquid hazardous waste container.

  • Never pour liquid waste containing this compound down the drain.[9][10]

  • Ensure the liquid waste container is securely capped after each addition to prevent the release of vapors.[7]

5. Decontamination of Glassware and Equipment:

  • Decontaminate any reusable glassware or equipment that has come into contact with this compound.

  • Consult the SDS for a suitable decontamination procedure. This may involve rinsing with a specific solvent followed by washing with soap and water.

  • Collect the initial rinsate as hazardous waste.

6. Storage and Collection of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[9][10]

  • The storage area should be secure, away from heat or ignition sources, and incompatible materials.[7]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][9]

III. Visual Workflow for Disposal Procedures

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards and Required PPE consult_sds->identify_hazards don_ppe Don Appropriate PPE identify_hazards->don_ppe select_container Select & Label Hazardous Waste Container don_ppe->select_container waste_type Determine Waste Type select_container->waste_type solid_waste Segregate Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Segregate Liquid Waste waste_type->liquid_waste Liquid transfer_waste Transfer Waste to Labeled Container solid_waste->transfer_waste liquid_waste->transfer_waste decontaminate Decontaminate Glassware & Equipment transfer_waste->decontaminate store_waste Store Sealed Container in Satellite Accumulation Area decontaminate->store_waste request_pickup Arrange for Waste Collection by EHS or Contractor store_waste->request_pickup end End: Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

By following these procedures and consulting the specific Safety Data Sheet, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Antifungal Agent 50

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance provides a general framework for the safe handling of a hypothetical "Antifungal Agent 50." This information is synthesized from safety data sheets for various antifungal compounds. "this compound" is not a specific chemical name; therefore, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact agent you are using. The SDS for your specific product is the primary source of safety information.

This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and provide immediate, essential information for laboratory operations involving antifungal agents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for chemical agents.[1][2][3]

Body Part Protection Specifications & Rationale
Eyes Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1]
Skin Chemical-Resistant GlovesHandle with gloves inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] Wash and dry hands after handling.
Body Protective ClothingWear fire/flame resistant and impervious clothing.[1] A lab coat or chemical-resistant apron should be worn.
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] In well-ventilated areas, respiratory protection may not be required, but it is good practice to have it available.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following table provides guidance on first-aid procedures.

Exposure Route First-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the integrity of the antifungal agent.

  • Handling:

    • Handle in a well-ventilated place.[1]

    • Wear suitable protective clothing.[1]

    • Avoid contact with skin and eyes.[1]

    • Avoid formation of dust and aerosols.[1]

    • Use non-sparking tools.[1]

    • Prevent fire caused by electrostatic discharge steam.[1]

    • Do not eat, drink, or smoke when using this product.[2][3]

  • Storage:

    • Store in the original container.[3]

    • Keep the container tightly closed in a dry and well-ventilated place.

    • Store at room temperature, away from heat, sparks, and flame.[3][4]

    • Keep away from food, drink, and animal feeding stuffs.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Agent:

    • Collect and arrange for disposal by a licensed waste disposal company.

    • Keep the chemical in suitable, closed containers for disposal.[1]

    • Do not let the chemical enter drains; discharge into the environment must be avoided.[1]

  • Contaminated Packaging:

    • Dispose of as unused product.

    • Empty containers retain product residue and can be dangerous.[4]

    • Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[4]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from receipt of the material to its final disposal.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Disposal Phase start Receive & Log This compound sds Review Specific Safety Data Sheet (SDS) start->sds Critical Step start->sds ppe Don Personal Protective Equipment (PPE) sds->ppe weigh Weigh/Measure in Vented Enclosure ppe->weigh experiment Perform Experiment in Designated Area weigh->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate waste Segregate & Label Chemical Waste decontaminate->waste dispose Dispose of Waste via Certified Vendor waste->dispose end Remove PPE & Wash Hands dispose->end

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.